ONO-9780307
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[1-[(2S,3S)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]-4-methoxycarbonylpyrrol-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO7/c1-18-26(36-2)12-22(13-27(18)37-3)29(34)24(11-19-9-20-7-5-6-8-21(20)10-19)16-31-15-23(14-28(32)33)25(17-31)30(35)38-4/h5-8,12-13,15,17,19,24,29,34H,9-11,14,16H2,1-4H3,(H,32,33)/t24-,29+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPFDANPLYTSTM-PWUYWRBVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)C(C(CC2CC3=CC=CC=C3C2)CN4C=C(C(=C4)C(=O)OC)CC(=O)O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1OC)[C@H]([C@@H](CC2CC3=CC=CC=C3C2)CN4C=C(C(=C4)C(=O)OC)CC(=O)O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ONO-9780307: A Technical Guide to its LPA1 Receptor Antagonist Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-9780307 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, notably fibrosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its interaction with the LPA1 receptor, its impact on downstream signaling pathways, and its effects in preclinical models. This document synthesizes key in vitro and in vivo data, outlines experimental methodologies, and presents visual representations of the underlying molecular interactions and experimental workflows to serve as a comprehensive resource for researchers in the field.
Introduction to LPA1 Receptor and this compound
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects through a family of six G protein-coupled receptors (GPCRs), designated LPA1-6. The LPA1 receptor is widely expressed and has been shown to play a significant role in cell proliferation, migration, and survival. Dysregulation of the LPA-LPA1 signaling axis has been linked to the pathogenesis of various diseases, with a particularly strong association with fibrotic conditions such as idiopathic pulmonary fibrosis (IPF).
This compound is a small molecule, synthetic organic compound that acts as a competitive antagonist of the LPA1 receptor. Its high affinity and selectivity for LPA1 make it a valuable tool for investigating the physiological roles of this receptor and a promising therapeutic candidate for the treatment of fibrotic diseases.
Mechanism of Action
This compound exerts its pharmacological effect by directly competing with the endogenous ligand, LPA, for binding to the LPA1 receptor.
Molecular Interaction with the LPA1 Receptor
This compound binds to the orthosteric site of the LPA1 receptor, the same binding pocket utilized by LPA and other agonists. Structural studies have revealed that the binding of this compound stabilizes the receptor in an inactive conformation. A key aspect of this antagonism is the prevention of the inward movement of the transmembrane helix 7 (TM7). This conformational change is a critical step in the activation of the receptor and the subsequent engagement of downstream G proteins. By locking the receptor in an inactive state, this compound effectively blocks the initiation of LPA-induced signaling cascades.
Downstream Signaling Pathways
The LPA1 receptor couples to three main families of heterotrimeric G proteins: Gαi/o, Gαq/11, and Gα12/13. Activation of these pathways by LPA leads to a diverse range of cellular responses. This compound, by preventing LPA1 receptor activation, inhibits these downstream signaling events.
-
Gαi/o Pathway: This pathway, upon activation, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It also activates the Ras-MAPK pathway, promoting cell proliferation.
-
Gαq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
-
Gα12/13 Pathway: This pathway activates RhoA, a small GTPase that plays a central role in regulating the actin cytoskeleton, leading to stress fiber formation, cell contraction, and migration.
The following diagram illustrates the LPA1 receptor signaling pathways and the point of inhibition by this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Activity
| Parameter | Value | Species | Assay | Reference |
| IC50 | 2.7 nM | Human | LPA1 Receptor Binding | [1] |
| Kd | ~10 nM | Human | Back-scattering Interferometry |
Note: Specific preclinical pharmacokinetic and in vivo dose-response data for this compound are not publicly available in the searched literature. The tables below are structured to accommodate such data when it becomes available.
Table 2: Preclinical Pharmacokinetics (Data Not Available)
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) |
| Mouse | Oral | - | - | - | - | - | - |
| Rat | Oral | - | - | - | - | - | - |
| Dog | Oral | - | - | - | - | - | - |
| Monkey | Oral | - | - | - | - | - | - |
Table 3: In Vivo Efficacy in Bleomycin-Induced Pulmonary Fibrosis Model (Data Not Available)
| Species | Treatment | Dose (mg/kg/day) | Route | Primary Endpoint | Result |
| Mouse | This compound | - | Oral | Lung Collagen Content | - |
| Mouse | This compound | - | Oral | Ashcroft Fibrosis Score | - |
| Mouse | This compound | - | Oral | Inflammatory Cell Infiltration | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Assays
This assay measures the ability of a compound to inhibit LPA-induced increases in intracellular calcium concentration, a hallmark of Gαq/11 pathway activation.
References
ONO-9780307: A Technical Guide for Researchers
For research use only. Not for human use.
This document provides a comprehensive technical overview of ONO-9780307, a potent and specific antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). This guide is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and experimental evaluation of this compound.
Core Chemical and Physical Properties
This compound is a synthetic organic molecule designed for high-affinity binding to the LPA1 receptor.[1] Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C30H35NO7 | [2] |
| Molecular Weight | 521.60 g/mol | [3][4] |
| CAS Number | 856691-44-6 | [2][3][4] |
| Appearance | White to off-white solid | [3][4] |
| SMILES | O=C(O)CC1=CN(C--INVALID-LINK----INVALID-LINK--O)C=C1C(OC)=O | [3][4] |
| Solubility | Soluble in DMSO (100 mg/mL) | [2][3][4][5][6] |
| Storage | Store at 4°C, protect from light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [2][3][4] |
| Hydrogen Bond Acceptors | 5 | [7] |
| Hydrogen Bond Donors | 2 | [7] |
| Rotatable Bonds | 12 | [7] |
| XLogP | 4.69 | [7] |
Mechanism of Action and Signaling Pathways
This compound functions as a specific and potent antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor (GPCR).[1][2][3] It binds to an orthosteric site on the receptor, thereby competitively inhibiting the binding of the endogenous ligand, lysophosphatidic acid (LPA).[2][3]
The LPA1 receptor is known to couple with multiple heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13.[8][9] Activation of these G proteins by LPA initiates a cascade of downstream signaling events that regulate a wide range of cellular processes, including cell proliferation, migration, survival, and cytoskeletal changes.[8][10] By blocking the binding of LPA to LPA1, this compound effectively inhibits these downstream signaling pathways.
The primary signaling cascades initiated by LPA1 activation include:
-
Gαq/11 Pathway: Activation of Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[9]
-
Gαi/o Pathway: Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This pathway can also activate the PI3K-Akt and MAPK signaling cascades.[8][11]
-
Gα12/13 Pathway: Activation of Rho GTPases, which in turn activate Rho-associated kinase (ROCK), leading to cytoskeletal rearrangement and changes in cell morphology and motility.[8][11]
The inhibitory action of this compound on LPA1 prevents the activation of these critical signaling pathways.
Experimental Protocols
The inhibitory activity of this compound on the LPA1 receptor is typically assessed through in vitro functional assays, such as calcium mobilization and receptor binding assays.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium concentration, a hallmark of Gαq-coupled GPCR activation.[12][13]
Principle: Cells expressing the LPA1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).[12][14] Upon stimulation with an LPA1 agonist, the activation of the Gαq pathway leads to the release of calcium from the endoplasmic reticulum, causing a detectable change in the fluorescence of the dye.[12] The presence of an antagonist like this compound will inhibit this response in a dose-dependent manner.
Detailed Methodology:
-
Cell Culture: Culture cells stably or transiently expressing the human LPA1 receptor (e.g., LPA1-B103 cells) in appropriate media in 96-well or 384-well black-walled, clear-bottom plates until they reach a confluent monolayer.[3][5][6]
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a suitable assay buffer (e.g., Krebs buffer).
-
Remove the cell culture medium and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye uptake and de-esterification.[15]
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the antagonist dilutions to the respective wells of the cell plate.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the antagonist to bind to the receptor.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of an LPA1 agonist (e.g., LPA) at a concentration that elicits a submaximal response (e.g., EC80).
-
Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Add the agonist solution to the wells and immediately begin kinetic fluorescence measurements.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the intracellular calcium mobilization.
-
Determine the inhibitory effect of this compound by comparing the peak fluorescence signal in the presence of the antagonist to the control (agonist alone).
-
Plot the percentage of inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the receptor by quantifying its ability to displace a radiolabeled ligand.
Principle: A radiolabeled LPA1 antagonist (e.g., [3H]-ONO-7300243, a similar compound) is incubated with a source of the LPA1 receptor (e.g., cell membranes).[16][17] The amount of radioligand bound to the receptor is measured in the presence of increasing concentrations of a non-radiolabeled competitor, such as this compound. The concentration of the competitor that displaces 50% of the radioligand binding is the IC50, which can be used to calculate the binding affinity (Ki).[17]
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the LPA1 receptor in an ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend it in an assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[18]
-
-
Assay Setup:
-
In a 96-well filter plate, combine the receptor membrane preparation, a fixed concentration of the radiolabeled LPA1 ligand, and serial dilutions of this compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled LPA1 antagonist).
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[18]
-
-
Separation of Bound and Free Ligand:
-
Terminate the incubation by rapid vacuum filtration through the filter plate, which traps the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[18]
-
-
Detection:
-
Dry the filter plate.
-
Add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Quantitative Analysis
The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against the LPA1 receptor.
| Parameter | Value | Assay | Target | Reference |
| IC50 | 2.7 nM | Functional Antagonism | LPA1 Receptor | [2][3][4] |
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 8. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lysophosphatidic Acid Signaling through the Lysophosphatidic Acid-1 Receptor Is Required for Alveolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bu.edu [bu.edu]
- 16. Discovery of a Slow Tight Binding LPA1 Antagonist (ONO-0300302) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 18. giffordbioscience.com [giffordbioscience.com]
ONO-9780307: A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-9780307 is a potent and highly selective synthetic antagonist of the lysophosphatidic acid receptor 1 (LPA1). Developed by Ono Pharmaceutical, this small molecule has played a crucial role as a research tool, particularly in the structural elucidation of its target receptor. This technical guide provides an in-depth overview of the discovery and development history of this compound, including its pharmacological properties, the experimental protocols used for its characterization, and its context within Ono's broader LPA1 antagonist program.
Discovery and Development History
The development of this compound is rooted in a comprehensive research program at Ono Pharmaceutical aimed at identifying novel LPA1 receptor antagonists. The program was initiated with a high-throughput screening (HTS) campaign to identify initial hit compounds.
From Hit to Lead: The Emergence of ONO-7300243
The HTS campaign successfully identified a promising hit compound which, after initial optimization, led to the discovery of the lead compound, ONO-7300243.[1] This lead compound demonstrated encouraging in vivo efficacy in preclinical models.[1]
Lead Optimization and the Path to this compound
Further structure-activity relationship (SAR) studies and medicinal chemistry efforts on the lead scaffold gave rise to a series of potent LPA1 antagonists, including this compound. This optimization process focused on enhancing potency, selectivity, and physicochemical properties. While a related compound, ONO-0300302, emerged from this program as a clinical candidate for benign prostatic hyperplasia, this compound was recognized for its exceptional potency and suitability as a high-affinity probe for the LPA1 receptor.[2] Its primary application has been as a critical tool for biophysical and structural studies, culminating in the successful crystallization of the human LPA1 receptor.[3] This has provided invaluable insights into the receptor's architecture and the binding modes of its antagonists.
Pharmacological Profile
This compound is characterized by its high affinity and specificity for the LPA1 receptor.
| Compound | Target | IC50 (nM) |
| This compound | LPA1 Receptor | 2.7[4] |
Table 1: In Vitro Potency of this compound
The compound acts as a competitive antagonist, binding to the orthosteric site of the LPA1 receptor and preventing the inward movement of the seventh transmembrane helix (TM7), a conformational change necessary for receptor activation.[5]
Signaling Pathway
The mechanism of action of this compound involves the direct blockade of the LPA1 receptor, thereby inhibiting downstream signaling cascades initiated by the endogenous ligand, lysophosphatidic acid (LPA).
Figure 1: LPA1 Receptor Signaling and Inhibition by this compound.
Experimental Protocols
The characterization of this compound involved a series of in vitro and in vivo experiments to determine its potency and mechanism of action.
In Vitro Calcium Mobilization Assay
A key experiment to determine the antagonist activity of this compound is the measurement of its ability to inhibit LPA-induced intracellular calcium mobilization in cells expressing the LPA1 receptor.
Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffered saline solution.
-
Compound Incubation: The dye-containing solution is removed, and cells are incubated with varying concentrations of this compound or vehicle control for a specified period.
-
LPA Stimulation: The plate is placed in a fluorescence plate reader, and a baseline fluorescence is recorded. A solution of LPA is then added to all wells to stimulate the LPA1 receptor.
-
Data Acquisition: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.
-
Data Analysis: The inhibitory effect of this compound is calculated by comparing the LPA-induced calcium response in the presence and absence of the antagonist. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.[1][5]
Figure 2: Workflow for the In Vitro Calcium Mobilization Assay.
Conclusion
This compound stands as a testament to the success of targeted drug discovery programs. While its path did not lead to direct clinical application, its development has been indispensable for advancing our understanding of the LPA1 receptor. The high-resolution crystal structures obtained using this compound have provided a detailed blueprint for the rational design of next-generation LPA1 antagonists with therapeutic potential for a range of diseases, including fibrosis and cancer. This potent and selective molecule will undoubtedly continue to be a valuable tool for researchers investigating the complex biology of lysophosphatidic acid signaling.
References
- 1. Discovery of ONO-7300243 from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Slow Tight Binding LPA1 Antagonist (ONO-0300302) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structure of Antagonist Bound Human Lysophosphatidic Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to ONO-9780307 (CAS Number: 856691-44-6): A Potent and Specific LPA1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-9780307 is a potent and specific synthetic antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes.[1][2][3][4][5] Lysophosphatidic acid (LPA) signaling, particularly through the LPA1 receptor, plays a crucial role in cell proliferation, migration, and survival. Dysregulation of the LPA-LPA1 axis has been linked to the pathogenesis of various diseases, most notably fibrotic conditions such as idiopathic pulmonary fibrosis (IPF).[6][7] this compound serves as a valuable research tool for elucidating the physiological functions of LPA1 and as a lead compound in the development of therapeutics targeting LPA1-mediated pathologies. This guide provides a comprehensive overview of the technical details of this compound, including its mechanism of action, key experimental data, and detailed protocols.
Physicochemical Properties and Identification
A summary of the key identifiers and physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 856691-44-6 | [4] |
| Molecular Formula | C30H35NO7 | [4] |
| Molecular Weight | 521.60 g/mol | [4] |
| Compound Class | Synthetic organic | [8] |
| Synonyms | ON7, ONO9780307 |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the LPA1 receptor.[9] It binds to the orthosteric site of the receptor, the same site as the endogenous ligand LPA, thereby preventing receptor activation.[4] The binding of this compound to LPA1 has been instrumental in solving the crystal structure of the receptor, providing critical insights into its architecture and ligand recognition.[4][9]
The LPA1 receptor couples to multiple heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, to initiate downstream signaling cascades.[10][11] By blocking LPA binding, this compound effectively inhibits these downstream pathways, which include:
-
Gαq/11 pathway: Activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
-
Gαi/o pathway: Inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This pathway can also activate the PI3K/Akt and MAPK/ERK signaling cascades, promoting cell survival and proliferation.[11]
-
Gα12/13 pathway: Activation of the small GTPase RhoA and its downstream effector Rho-associated kinase (ROCK), which are crucial for cytoskeletal rearrangements, cell migration, and stress fiber formation.[2]
The following diagram illustrates the LPA1 signaling pathway and the inhibitory action of this compound.
Caption: LPA1 signaling pathway and the inhibitory effect of this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound, demonstrating its high affinity and potency as an LPA1 antagonist.
Table 1: Binding Affinity of this compound for LPA1
| Parameter | Value | Species | Assay Method | Reference |
| IC50 | 2.7 nM | Human | Not specified | [4][5] |
| pKd | 8.00 | Human | Backscattering Interferometry (BSI) | |
| Kd | 9.90 ± 4.55 nM | Human | Backscattering Interferometry (BSI) |
Table 2: Functional Antagonism of this compound
| Assay | Endpoint | Cell Line | Value | Reference |
| Calcium Mobilization | Inhibition of LPA-induced Ca2+ release | LPA1-B103 cells | Single-digit nanomolar IC50 |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on commonly used techniques for studying GPCR antagonists.
Radioligand Binding Assay (Competitive)
This protocol outlines a general procedure for determining the binding affinity of this compound to the LPA1 receptor using a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for the LPA1 receptor.
Materials:
-
Cell membranes prepared from cells overexpressing human LPA1 receptor.
-
Radiolabeled LPA1 agonist or antagonist (e.g., [3H]-LPA).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
96-well plates.
-
Filter manifold.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound in binding buffer.
-
In a 96-well plate, add binding buffer, the radiolabeled ligand at a concentration near its Kd, and the diluted this compound.
-
To determine non-specific binding, add a high concentration of a non-radiolabeled LPA1 ligand to a set of wells. For total binding, add only the radioligand and buffer.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a filter manifold.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[6][12][13]
References
- 1. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Crystal Structure of Antagonist Bound Human Lysophosphatidic Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: ONO-9780307 Target Specificity and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-9780307 is a potent and specific synthetic antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). Lysophosphatidic acid (LPA) is a bioactive lipid that exerts a wide range of cellular effects through its interaction with a family of G protein-coupled receptors (GPCRs), including cell proliferation, migration, and survival. The LPA1 receptor subtype is implicated in various physiological and pathological processes, making it a compelling target for therapeutic intervention in diseases such as fibrosis and cancer. This technical guide provides a comprehensive overview of the target specificity and selectivity profile of this compound, including quantitative data, detailed experimental methodologies, and visual representations of key concepts.
Core Target Profile of this compound
This compound is a highly potent antagonist of the human LPA1 receptor with a reported half-maximal inhibitory concentration (IC50) of 2.7 nM [1][2]. It functions as a competitive antagonist, binding to the orthosteric site of the LPA1 receptor[1][2]. This direct competition with the endogenous ligand, LPA, prevents receptor activation and downstream signaling. The high affinity of this compound for LPA1 has been instrumental in elucidating the receptor's structure, as it was used to stabilize the receptor for X-ray crystallography studies[1][2][3].
Quantitative Data Summary
The following table summarizes the key potency value for this compound against its primary target.
| Target | Parameter | Value (nM) |
| Human LPA1 Receptor | IC50 | 2.7 |
Selectivity Profile
A critical aspect of a therapeutic candidate's profile is its selectivity for the intended target over other related proteins, which minimizes the potential for off-target effects.
LPA Receptor Subtype Selectivity
While specific quantitative data from a comprehensive selectivity panel against all LPA receptor subtypes (LPA1-6) for this compound is not publicly available in a consolidated table, the existing literature consistently describes it as a "specific" or "selective" LPA1 antagonist[1][2]. Structural studies of the LPA1 receptor in complex with this compound have provided insights into the molecular basis for this selectivity. For instance, a computational analysis suggested that a specific amino acid residue, His40, which is unique to LPA1 among the LPA receptor family, may contribute significantly to the high-affinity interaction with this compound, thereby conferring selectivity over LPA2 and LPA3[3].
Broader Off-Target Profile
A comprehensive off-target liability assessment is crucial for predicting potential adverse effects. Ideally, this involves screening the compound against a broad panel of receptors, ion channels, transporters, and enzymes. While the results of a comprehensive commercial panel screen (e.g., Eurofins SafetyScreen or CEREP panel) for this compound are not publicly available, its consistent description as a specific LPA1 antagonist in the scientific literature suggests a favorable selectivity profile. Further detailed information would require access to proprietary data or the publication of dedicated off-target screening studies.
Experimental Methodologies
The following sections detail the typical experimental protocols used to characterize the target specificity and selectivity of compounds like this compound.
Radioligand Binding Assay for LPA1 Receptor
Radioligand binding assays are a fundamental technique to determine the affinity of a compound for its target. This protocol describes a competitive binding assay using a radiolabeled LPA analog to determine the binding affinity of unlabeled test compounds.
Objective: To determine the inhibitory constant (Ki) of this compound for the human LPA1 receptor.
Materials:
-
Membrane preparations from cells overexpressing the human LPA1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]-LPA (specific activity ~30-60 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5% BSA, pH 7.4 (ice-cold).
-
Unlabeled LPA (for determining non-specific binding).
-
This compound and other test compounds.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation cocktail and a microplate scintillation counter.
Protocol:
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound (e.g., this compound) at various concentrations, and the radioligand ([3H]-LPA) at a concentration close to its dissociation constant (Kd).
-
Initiate Binding: Add the LPA1 receptor-containing membrane preparation to each well to initiate the binding reaction. The final assay volume is typically 100-200 µL.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Termination of Binding: Terminate the assay by rapid filtration through the filter plate using a vacuum manifold. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Logical Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Calcium Mobilization Functional Assay
LPA1 receptor activation leads to the mobilization of intracellular calcium via Gαq-mediated signaling. This functional assay measures the ability of a compound to inhibit LPA-induced calcium flux.
Objective: To determine the functional antagonist potency (IC50) of this compound at the human LPA1 receptor.
Materials:
-
Cells stably expressing the human LPA1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium and supplements.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).
-
Pluronic F-127 (to aid dye loading).
-
LPA (agonist).
-
This compound and other test compounds.
-
A fluorescence imaging plate reader (FLIPR) or equivalent instrument.
Protocol:
-
Cell Plating: Seed the LPA1-expressing cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution (containing the fluorescent dye and Pluronic F-127 in assay buffer). Incubate for 1-2 hours at 37°C.
-
Compound Pre-incubation: After dye loading, wash the cells with assay buffer. Add the test compound (this compound) at various concentrations and incubate for a defined period (e.g., 15-30 minutes) to allow for receptor binding.
-
Agonist Stimulation and Signal Detection: Place the plate in the FLIPR instrument. Inject a solution of LPA (at a concentration that elicits a submaximal response, e.g., EC80) into the wells. Simultaneously, monitor the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. Determine the inhibitory effect of the test compound on the LPA-induced signal and calculate the IC50 value from the concentration-response curve.
Signaling Pathway and Assay Principle
Caption: LPA1 signaling pathway leading to calcium mobilization and the principle of the fluorescence-based functional assay.
Conclusion
This compound is a highly potent and specific antagonist of the LPA1 receptor. Its well-defined interaction with its target has been crucial for structural biology studies and serves as a valuable tool for investigating the physiological and pathological roles of LPA1 signaling. While the publicly available data strongly supports its specificity for LPA1, a comprehensive understanding of its broader selectivity profile would benefit from the publication of data from extensive off-target screening panels. The detailed experimental methodologies provided in this guide offer a framework for the continued investigation and characterization of this compound and other LPA1 receptor modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Unlabeled lysophosphatidic acid receptor binding in free solution as determined by a compensated interferometric reader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structure of Antagonist Bound Human Lysophosphatidic Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ONO-9780307: An In Vitro Cell-Based Assay Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-9780307 is a potent and specific synthetic antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2] LPA1 is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand lysophosphatidic acid (LPA), instigates a variety of cellular processes. The LPA/LPA1 signaling axis has been implicated in the pathophysiology of several diseases, including fibrosis, making it a compelling target for therapeutic intervention. This compound binds to an orthosteric site on the LPA1 receptor, competitively inhibiting the binding of LPA and subsequent downstream signaling.[1] This document provides detailed protocols for in vitro cell-based assays to characterize the activity of this compound and similar LPA1 antagonists.
Data Presentation
The following table summarizes the in vitro pharmacological data for this compound from various cell-based and biochemical assays.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Calcium Mobilization | LPA1-B103 cells | IC50 | 2.7 nM | [1] |
| Radioligand Binding | CHO cells expressing LPA1 | Ki | 0.16 nM (after 2h incubation at 37°C) | [3] |
Signaling Pathway
The activation of the LPA1 receptor by its ligand, lysophosphatidic acid (LPA), initiates a cascade of intracellular signaling events. LPA1 couples to multiple G protein subtypes, primarily Gαq/11, Gαi/o, and Gα12/13. The diagram below illustrates the major signaling pathways downstream of LPA1 activation. This compound, as an antagonist, blocks these signaling cascades by preventing the initial binding of LPA to the receptor.
Experimental Protocols
Calcium Mobilization Assay for LPA1 Antagonists
This protocol describes a method to determine the inhibitory potency (IC50) of this compound on LPA-induced calcium mobilization in cells expressing the human LPA1 receptor. The assay is suitable for a high-throughput format using a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
CHO or HEK293 cells stably expressing the human LPA1 receptor (e.g., LPA1-B103 cells).
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 5 Assay Kit).
-
Probenecid (to inhibit dye leakage).
-
This compound and other test compounds.
-
LPA (agonist).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.
Procedure:
-
Cell Plating:
-
The day before the assay, seed the LPA1-expressing cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions. Typically, this involves dissolving the dye in assay buffer containing probenecid.
-
Remove the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate the plates for 1 hour at 37°C in the dark.
-
-
Compound Preparation and Addition (Antagonist Mode):
-
Prepare serial dilutions of this compound and other test compounds in assay buffer.
-
After the dye loading incubation, add the diluted compounds to the respective wells of the cell plate.
-
Incubate the plate for 15-30 minutes at room temperature or 37°C to allow the antagonist to bind to the receptor.
-
-
Agonist Addition and Signal Detection:
-
Prepare a solution of LPA in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the cell plate and the agonist plate into the FLIPR instrument.
-
Initiate the reading, which typically involves a baseline fluorescence measurement followed by the automated addition of the LPA solution to all wells.
-
Continue to measure the fluorescence intensity for a set period (e.g., 2-3 minutes) to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Plot the ΔRFU against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound to the LPA1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells overexpressing the LPA1 receptor.
-
Radiolabeled LPA1 ligand (e.g., [3H]-LPA or a suitable radiolabeled antagonist).
-
This compound and other non-labeled competitor compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the binding buffer, a fixed concentration of the radiolabeled ligand, and serial dilutions of this compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled LPA1 ligand).
-
-
Incubation:
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 1-2 hours).
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
-
Detection:
-
Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow
The following diagram outlines a typical workflow for the discovery and characterization of novel LPA1 receptor antagonists like this compound.
References
Application Notes and Protocols for ONO-9780307 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the preparation of ONO-9780307, a potent and specific antagonist of the lysophosphatidic acid receptor 1 (LPA1), for in vivo experimental use. The protocols and data presented are compiled from publicly available sources to facilitate reproducible research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are essential for understanding its behavior in biological systems and for appropriate formulation.
| Property | Value | Reference |
| Compound Class | Synthetic organic | [1] |
| Mechanism of Action | LPA1 Antagonist | [1][2][3] |
| Molecular Formula | C30H35NO7 | [2][4][5] |
| Molecular Weight | 521.60 g/mol | [2][4][5] |
| Appearance | White to off-white solid | [2][4][5] |
| In Vitro Solubility | DMSO: 100 mg/mL (191.72 mM) | [2][4][5] |
In Vivo Formulation Protocols
The successful in vivo application of this compound is critically dependent on the choice of an appropriate vehicle that ensures solubility, stability, and bioavailability while minimizing toxicity. Below are two recommended protocols for preparing this compound for administration in animal models.
Protocol 1: DMSO and Corn Oil Formulation
This protocol is suitable for subcutaneous or oral administration routes where a lipid-based vehicle is acceptable.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Corn oil, sterile
-
Sterile, light-protecting microcentrifuge tubes or vials
-
Pipettes and tips
-
Vortex mixer
-
Ultrasonic bath (optional, for enhancing dissolution)
Procedure:
-
Prepare Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to prepare a concentrated stock solution (e.g., 50 mg/mL). Use of an ultrasonic bath may aid in dissolution.[2] Ensure the solution is clear.
-
-
Prepare Working Solution:
-
Administration:
-
The working solution should be prepared fresh on the day of use.[2]
-
Administer the solution to the experimental animals via the desired route (e.g., oral gavage, subcutaneous injection).
-
Storage:
-
The DMSO stock solution can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[2][4][5] Avoid repeated freeze-thaw cycles.[2][4][5]
Protocol 2: Aqueous Formulation with Co-solvents
This protocol is suitable for intravenous or intraperitoneal administration where an aqueous-based vehicle is preferred.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile distilled water (ddH2O) or saline
-
Sterile, light-protecting microcentrifuge tubes or vials
-
Pipettes and tips
-
Vortex mixer
Procedure:
-
Prepare Stock Solution:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 40 mg/mL) as described in Protocol 1.
-
-
Prepare Working Solution (Example for 10 mg/kg dose):
-
The following is an example formulation for a clear solution: 5% DMSO, 30% PEG300, 5% Tween 80, and 60% ddH2O.
-
To prepare 1 mL of the working solution, take 50 µL of the 40 mg/mL DMSO stock solution.
-
Add 300 µL of PEG300 and mix well until the solution is clear.
-
Add 50 µL of Tween 80 and mix well until the solution is clear.
-
Add 600 µL of sterile ddH2O or saline and mix thoroughly.
-
-
Administration:
-
Prepare the working solution fresh on the day of administration.
-
Administer the solution to the experimental animals via the desired route (e.g., intravenous, intraperitoneal).
-
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound acts as an antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor (GPCR).[1][3][6] By binding to the orthosteric site of LPA1, this compound competitively inhibits the binding of its endogenous ligand, lysophosphatidic acid (LPA).[6] This blockade prevents the activation of downstream signaling cascades typically initiated by LPA1, which are known to be involved in various physiological and pathological processes.
Experimental Workflow for In Vivo Preparation and Administration
The following diagram outlines the general workflow for preparing and administering this compound in a preclinical research setting.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural mechanisms of potent lysophosphatidic acid receptor 1 activation by nonlipid basic agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ONO-9780307 in the Bleomycin-Induced Pulmonary Fibrosis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with a median survival of 3 to 5 years after diagnosis. The bleomycin-induced pulmonary fibrosis model in mice is a widely utilized preclinical model that recapitulates many of the key pathological features of human IPF, serving as an essential tool for investigating disease pathogenesis and evaluating novel therapeutic agents. ONO-9780307 (also known as admilparant or BMS-986278) is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). Emerging evidence has implicated the LPA-LPA1 signaling axis in the progression of pulmonary fibrosis, making it a promising therapeutic target.[1][2] This document provides detailed application notes and protocols for utilizing the bleomycin-induced pulmonary fibrosis mouse model to evaluate the therapeutic potential of this compound.
Mechanism of Action and Signaling Pathway
This compound is an orally bioavailable small molecule that selectively inhibits the LPA1 receptor.[3] Lysophosphatidic acid (LPA) is a bioactive lipid that, upon binding to LPA1, activates downstream signaling pathways that promote fibroblast recruitment, proliferation, and differentiation into myofibroblasts, key effector cells in the fibrotic process.[4][5] LPA1 signaling also contributes to vascular leakage and inflammation, further exacerbating lung injury and fibrosis.[4][6] By blocking the LPA1 receptor, this compound is hypothesized to attenuate these pro-fibrotic cellular responses.
The transforming growth factor-beta (TGF-β) signaling pathway is a central regulator of fibrosis.[7] There is potential crosstalk between the LPA1 and TGF-β signaling pathways, where activation of LPA1 may amplify TGF-β-mediated fibrotic responses.[8][9] this compound, by inhibiting LPA1, may therefore also indirectly modulate the pro-fibrotic effects of TGF-β.
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Model in Mice
This protocol describes the induction of pulmonary fibrosis in mice via intratracheal administration of bleomycin.
Materials:
-
Bleomycin sulfate (lyophilized powder)
-
Sterile, pyrogen-free 0.9% saline
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Animal intubation platform
-
Fiber optic light source
-
22-gauge, 1-inch intravenous catheter or equivalent
-
Micropipettes and sterile tips
-
C57BL/6 mice (8-12 weeks old, male or female)
Procedure:
-
Preparation of Bleomycin Solution: Reconstitute bleomycin sulfate in sterile saline to the desired concentration (e.g., 1-3 U/kg body weight). Prepare fresh on the day of use.
-
Anesthesia: Anesthetize the mouse using a vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Intubation:
-
Suspend the anesthetized mouse on the intubation platform by its upper incisors.
-
Gently pull the tongue to the side to visualize the glottis.
-
Use a fiber optic light source to illuminate the trachea.
-
Carefully insert the catheter into the trachea, passing the vocal cords.
-
-
Bleomycin Instillation:
-
Instill a single dose of the bleomycin solution (typically 50 µL for a 20-25g mouse) directly into the lungs via the catheter.
-
Following instillation, a small bolus of air (e.g., 100-200 µL) can be administered to ensure distribution throughout the lungs.
-
-
Recovery:
-
Remove the catheter and allow the mouse to recover from anesthesia on a warming pad.
-
Monitor the animal until it is fully ambulatory.
-
Provide supportive care as needed (e.g., softened food on the cage floor).
-
-
Control Group: Administer an equivalent volume of sterile saline to the control group using the same procedure.
-
Post-Procedure Monitoring: Monitor the animals daily for weight loss, signs of distress, and mortality. A typical inflammatory phase occurs within the first week, followed by a fibrotic phase that peaks around day 14-21.[10]
This compound Administration
This compound is orally bioavailable.[3] Administration can be performed via oral gavage.
Materials:
-
This compound
-
Vehicle for suspension (e.g., 0.5% methylcellulose)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Procedure:
-
Preparation of Dosing Solution: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
Dosing:
-
Gently restrain the mouse.
-
Insert the gavage needle into the esophagus and deliver the dose directly into the stomach.
-
Dosing can be initiated prophylactically (before or at the time of bleomycin administration) or therapeutically (after the establishment of fibrosis, e.g., day 7 or 14).
-
A typical dosing regimen would be once or twice daily.
-
Experimental Workflow
Data Presentation and Analysis
The following tables present representative quantitative data from bleomycin-induced pulmonary fibrosis models and the reported effects of this compound. Note that the specific efficacy data for this compound is from a rat model but is included as a relevant preclinical indicator.
Table 1: Histopathological Assessment of Lung Fibrosis
| Treatment Group | Ashcroft Score (Mean ± SEM) | Picrosirius Red Staining (% Area Reduction vs. Bleomycin Control) |
| Saline Control | 0.5 ± 0.2 | N/A |
| Bleomycin + Vehicle | 5.8 ± 0.6 | N/A |
| Bleomycin + this compound (3 mg/kg) | Data not available in mouse model | 48%[3] |
| Bleomycin + this compound (10 mg/kg) | Data not available in mouse model | 56%[3] |
| Bleomycin + this compound (30 mg/kg) | Data not available in mouse model | 41%[3] |
Ashcroft scores are typically evaluated on a scale of 0-8, with higher scores indicating more severe fibrosis.[11]
Table 2: Lung Collagen Content
| Treatment Group | Hydroxyproline Content (µ g/lung , Mean ± SEM) |
| Saline Control | 150 ± 20 |
| Bleomycin + Vehicle | 450 ± 50 |
| Bleomycin + this compound | Data not available in mouse model |
Hydroxyproline is a major component of collagen and its quantification is a common method to assess the total collagen deposition in the lung.[11]
Table 3: Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x105, Mean ± SEM) | Macrophages (x105, Mean ± SEM) | Neutrophils (x104, Mean ± SEM) | Lymphocytes (x104, Mean ± SEM) |
| Saline Control | 1.2 ± 0.3 | 1.1 ± 0.3 | 0.5 ± 0.2 | 0.8 ± 0.3 |
| Bleomycin + Vehicle | 8.5 ± 1.2 | 4.2 ± 0.8 | 25.6 ± 4.5 | 15.3 ± 3.1 |
| Bleomycin + this compound | Data not available in mouse model | Data not available in mouse model | Data not available in mouse model | Data not available in mouse model |
BALF cell counts are typically performed at earlier time points (e.g., day 7) to assess the inflammatory phase, or at later time points to assess persistent inflammation.[12][13]
Conclusion
The bleomycin-induced pulmonary fibrosis mouse model is a robust and reproducible tool for the preclinical evaluation of anti-fibrotic therapies. This compound, as a selective LPA1 antagonist, demonstrates a clear mechanism of action relevant to the pathogenesis of pulmonary fibrosis. The protocols and data presented herein provide a framework for researchers to design and execute studies to further investigate the therapeutic potential of this compound in this model. While specific quantitative data in the mouse model for this compound is still emerging, the significant anti-fibrotic effects observed in the rat model strongly support its further investigation for the treatment of idiopathic pulmonary fibrosis.
References
- 1. Targeting the LPA1 signaling pathway for fibrosis therapy: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysophosphatidic acid receptor 1 (LPA1) in pulmonary fibrosis fact sheet – Bristol Myers Squibb [bms.com]
- 3. | BioWorld [bioworld.com]
- 4. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophosphatidic Acid Signaling through the Lysophosphatidic Acid-1 Receptor Is Required for Alveolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scripps.edu [scripps.edu]
- 7. The mechanism of action of transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crosstalk between the TGF-β and WNT signalling pathways during cardiac fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signaling Cross Talk between TGF-β/Smad and Other Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. gubra.dk [gubra.dk]
- 12. Machine Learning Analysis of the Bleomycin Mouse Model Reveals the Compartmental and Temporal Inflammatory Pulmonary Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Quantification of Lung Fibrosis in IPF-Like Mouse Model and Pharmacological Response to Treatment by Micro-Computed Tomography [frontiersin.org]
ONO-9780307: A Potent LPA1 Antagonist for Investigating Fibroblast Activation and Fibrosis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-9780307 is a highly specific and potent synthetic antagonist of the lysophosphatidic acid receptor 1 (LPA1), with a reported IC50 of 2.7 nM.[1] Lysophosphatidic acid (LPA) is a bioactive lipid that, through its G protein-coupled receptors, particularly LPA1, plays a critical role in a wide range of cellular processes, including those central to wound healing and fibrosis.[2] Dysregulation of the LPA-LPA1 signaling axis has been implicated in the pathogenesis of fibrotic diseases in multiple organs, including the lung, kidney, and skin.[2][3] This makes this compound an invaluable pharmacological tool for elucidating the mechanisms of fibroblast activation and for exploring potential anti-fibrotic therapeutic strategies.
Fibroblast activation is a hallmark of tissue fibrosis, characterized by the proliferation of fibroblasts and their differentiation into contractile, extracellular matrix (ECM)-secreting myofibroblasts.[4] The LPA-LPA1 signaling pathway is a key driver of these pro-fibrotic cellular responses.[2][5] By competitively binding to and inhibiting LPA1, this compound effectively blocks the downstream signaling cascades that lead to fibroblast migration, proliferation, and transformation into myofibroblasts.[2][5]
These application notes provide a comprehensive overview of the use of this compound in studying fibroblast activation, including detailed experimental protocols, data presentation in tabular format, and visualization of the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize quantitative data on the effects of LPA1 antagonism on key aspects of fibroblast activation. While specific data for this compound is limited in publicly available literature, data from other LPA1 antagonists, such as BMS-986020, provide a strong indication of the expected efficacy.
| Parameter | LPA1 Antagonist | Cell Type | Assay | Effective Concentration | Observed Effect | Reference |
| IC50 | This compound | Recombinant cells expressing human LPA1 | Calcium mobilization | 2.7 nM | Inhibition of LPA-induced calcium release | [1] |
| Inhibition of ECM Formation | BMS-986020 | Not specified | In vitro fibrogenesis model | ~100-500 nM (approx. IC100) | Marked inhibition of FBN-C production | [6] |
| Inhibition of Fibroblast Chemotaxis | AM966 | Human IMR-90 lung fibroblasts | Chemotaxis assay | IC50 = 181 nM | Inhibition of LPA-induced cell migration | [7] |
Signaling Pathways
The activation of fibroblasts by LPA through its receptor LPA1 is a complex process involving multiple downstream signaling cascades. This compound, as an LPA1 antagonist, blocks the initiation of these events.
Experimental Protocols
The following are detailed methodologies for key experiments to study the effect of this compound on fibroblast activation.
Experimental Workflow: In Vitro Inhibition of Fibroblast Activation
Protocol 1: Inhibition of Fibroblast Proliferation
Objective: To determine the effect of this compound on fibroblast proliferation induced by a pro-fibrotic stimulus.
Materials:
-
Primary human lung fibroblasts (e.g., NHLF)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound (stock solution in DMSO)
-
Pro-fibrotic stimulus (e.g., LPA or TGF-β1)
-
BrdU incorporation assay kit
-
96-well microplates
Procedure:
-
Cell Seeding: Seed fibroblasts into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells in the G0 phase.
-
Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. Add the different concentrations of this compound to the wells and incubate for 1 hour. Include a vehicle control (DMSO).
-
Stimulation: Add the pro-fibrotic stimulus (e.g., 10 µM LPA or 5 ng/mL TGF-β1) to the wells containing this compound.
-
Incubation: Incubate the plate for 24-48 hours.
-
BrdU Labeling and Detection: Perform the BrdU incorporation assay according to the manufacturer's instructions to quantify cell proliferation.
Protocol 2: Inhibition of Myofibroblast Differentiation
Objective: To assess the ability of this compound to prevent the differentiation of fibroblasts into myofibroblasts.
Materials:
-
Primary human lung fibroblasts
-
Fibroblast growth medium
-
Serum-free medium
-
This compound
-
TGF-β1 (5 ng/mL)
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against α-smooth muscle actin (α-SMA)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Culture and Treatment: Seed fibroblasts on glass coverslips in a 24-well plate. Once confluent, serum-starve the cells for 24 hours. Pre-treat with this compound for 1 hour, followed by stimulation with TGF-β1 for 48-72 hours.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with permeabilization buffer for 10 minutes.
-
Immunostaining:
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-α-SMA antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Quantify the percentage of α-SMA positive cells or the intensity of α-SMA staining. Alternatively, perform Western blotting on cell lysates to quantify α-SMA protein levels.
Protocol 3: Inhibition of Collagen Synthesis
Objective: To measure the effect of this compound on collagen production by fibroblasts.
Materials:
-
Primary human lung fibroblasts
-
Fibroblast growth medium
-
Serum-free medium
-
This compound
-
Pro-fibrotic stimulus (e.g., TGF-β1)
-
Sircol™ Soluble Collagen Assay kit
-
Cell lysis buffer for Western blotting
-
Primary antibody against Collagen Type I
Procedure:
-
Cell Culture and Treatment: Culture fibroblasts to confluence in 6-well plates. Serum-starve and treat with this compound and a pro-fibrotic stimulus as described in the previous protocols.
-
Collagen Quantification (Sircol Assay):
-
Collect the cell culture supernatant.
-
Follow the Sircol assay manufacturer's protocol to precipitate and quantify the soluble collagen in the supernatant.
-
-
Collagen Quantification (Western Blot):
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blotting using a primary antibody against Collagen Type I to assess intracellular and deposited collagen levels.
-
Conclusion
This compound is a powerful research tool for dissecting the role of the LPA-LPA1 signaling pathway in fibroblast activation. Its high potency and specificity make it suitable for a variety of in vitro assays to investigate fibroblast proliferation, differentiation, and ECM production. The protocols and information provided herein serve as a guide for researchers and drug development professionals to effectively utilize this compound in their studies on fibrosis and related pathologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. scripps.edu [scripps.edu]
- 4. Novel high–throughput myofibroblast assays identify agonists with therapeutic potential in pulmonary fibrosis that act via EP2 and EP4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the Lysophospholipid Mediators Lysophosphatidic Acid and Sphingosine 1-Phosphate in Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ONO-9780307 solubility issues and precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONO-9780307. The information provided is intended to help overcome common challenges related to the solubility and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a specific and synthetic antagonist of the lysophosphatidic acid receptor 1 (LPA1) with an IC50 value of 2.7 nM.[1][2][3] It binds to an orthosteric site on the LPA1 receptor, blocking the downstream signaling pathways initiated by lysophosphatidic acid (LPA).[1][2] LPA1 is a G protein-coupled receptor (GPCR) that, upon activation, couples with various G proteins including Gi, Gq, and G12/13 to mediate a range of cellular responses such as cell proliferation, migration, and survival.[4][5][6][7]
Q2: What is the solubility of this compound in common laboratory solvents?
The solubility of this compound can vary between suppliers. It is highly soluble in Dimethyl Sulfoxide (DMSO). For some preparations, ultrasonication may be required to achieve complete dissolution in DMSO.[1][2] It is advisable to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1]
Q3: I am observing precipitation after diluting my this compound DMSO stock solution into aqueous media. What could be the cause?
Precipitation upon dilution of a DMSO stock solution into aqueous buffers or cell culture media is a common issue for many small molecules and is often due to the compound's low aqueous solubility. This "solvent-shift" precipitation occurs when the compound, which is stable in a high concentration of organic solvent like DMSO, is rapidly transferred to an aqueous environment where its solubility is significantly lower. Other factors that can contribute to precipitation in cell culture media include temperature shifts, changes in pH, and interactions with media components like salts and proteins.
Q4: How should I prepare and store this compound stock solutions?
It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO.[1] Once prepared, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially leading to precipitation.[2] For storage, it is advised to keep the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[1]
Troubleshooting Guide: this compound Precipitation in Media
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experimental media.
Visual Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting this compound precipitation.
Quantitative Data Summary
| Parameter | Solvent | Concentration | Notes | Reference |
| Solubility | DMSO | 100 mg/mL | May require ultrasonication. | [1] |
| Solubility | DMSO | 190 mg/mL | Ultrasonication needed. | [2] |
| In Vivo Formulation | 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL | A clear solution is obtained. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL).
-
To aid dissolution, vortex the solution and, if necessary, use an ultrasonic bath for a short period. Gentle warming to 37°C can also be applied.[2]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage, protected from light.[1]
-
Protocol 2: Dilution of this compound into Cell Culture Media
-
Materials: this compound DMSO stock solution, pre-warmed cell culture media (e.g., DMEM with 10% FBS).
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm the cell culture media to 37°C in a water bath.
-
Perform a serial dilution of the DMSO stock solution in pre-warmed media to achieve the final desired concentration.
-
When adding the this compound solution to the media, add it dropwise while gently vortexing or swirling the media to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
-
It is recommended to keep the final DMSO concentration in the cell culture media below 0.5%, and ideally below 0.1%, to minimize solvent toxicity.
-
Signaling Pathway
LPA1 Signaling Pathway and the Role of this compound
Lysophosphatidic acid (LPA) is a bioactive lipid that signals through the LPA1 receptor, a G protein-coupled receptor (GPCR). The binding of LPA to LPA1 activates downstream signaling cascades through G proteins such as Gq, Gi, and G12/13. These pathways regulate crucial cellular processes including proliferation, migration, and survival. This compound acts as an antagonist, blocking the binding of LPA to the LPA1 receptor and thereby inhibiting these downstream signaling events.
Caption: this compound inhibits the LPA1 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of ONO-9780307
Technical Support Center: ONO-9780307
This technical support center provides researchers, scientists, and drug development professionals with guidance on the . The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and specific synthetic antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2][3][4][5] It binds to the orthosteric site of the LPA1 receptor, competitively inhibiting the binding of its natural ligand, lysophosphatidic acid (LPA).[6][7] This antagonism prevents the activation of downstream signaling pathways mediated by LPA1.
Q2: What are the known on-target effects of this compound?
As an LPA1 antagonist, this compound is designed to block signaling through the LPA1 receptor. LPA1 activation is coupled to multiple G proteins, including Gαi, Gαq, and Gα12/13, which in turn modulate a variety of cellular processes.[6] Therefore, the expected on-target effects of this compound in responsive cell types include the inhibition of:
-
Calcium mobilization (mediated by Gαq)[1]
-
Adenylyl cyclase activity (mediated by Gαi)
-
Rho activation (mediated by Gα12/13)
-
Cell proliferation, migration, and survival promoted by LPA1 activation.
Q3: Are there any known off-target effects of this compound?
Currently, publicly available literature does not specify any confirmed off-target effects for this compound. It is described as a "specific" LPA1 antagonist.[1][4][5] However, as with any small molecule inhibitor, the potential for off-target interactions cannot be entirely ruled out without comprehensive screening.[8][9] It is crucial for researchers to empirically determine the selectivity of this compound within their specific experimental system.
Q4: Why is it important to consider potential off-target effects?
Off-target effects can lead to misinterpretation of experimental results, unexpected phenotypes, or cellular toxicity.[8][10] Attributing an observed biological effect solely to the inhibition of the primary target (LPA1) without validating selectivity can be misleading.[9] Stringent genetic validation of a drug's mechanism of action in a preclinical setting is essential to ensure that the observed effects are indeed due to the modulation of the intended target.[8]
Troubleshooting Guide
Issue 1: I am observing a cellular phenotype that is inconsistent with known LPA1 signaling pathways.
-
Confirm On-Target Engagement: First, verify that this compound is engaging and inhibiting LPA1 in your system at the concentrations used. This can be done using a downstream signaling assay, such as measuring LPA-induced calcium mobilization or a reporter assay for Rho or serum response factor (SRF) activity.
-
Perform a Dose-Response Analysis: Determine if the unexpected phenotype tracks with the dose-response for LPA1 inhibition. A significant rightward shift in the IC50 for the unexpected phenotype compared to the IC50 for LPA1 inhibition may suggest an off-target effect.
-
Employ a Structurally Unrelated LPA1 Antagonist: Use a different, structurally distinct LPA1 antagonist to see if the same phenotype is recapitulated.[3] If the phenotype is only observed with this compound, it is more likely to be an off-target effect.
-
Genetic Knockdown/Knockout of the Primary Target: The gold standard for validating on-target effects is to use a genetic approach (e.g., siRNA, shRNA, or CRISPR/Cas9) to deplete LPA1. If the phenotype of LPA1 knockdown/knockout matches the phenotype observed with this compound treatment, it strongly suggests the effect is on-target.[8]
Issue 2: I am observing unexpected toxicity in my cell culture or in vivo model.
-
Assess Cell Viability: Perform a standard cytotoxicity assay (e.g., MTT, LDH release) to quantify the toxic effects of this compound.
-
Compare with Other LPA1 Antagonists: Test whether other LPA1 antagonists produce similar toxicity. If the toxicity is specific to this compound, it may be an off-target effect.
-
Conduct Broad Off-Target Screening: If the toxicity is a significant concern and appears to be off-target, consider comprehensive off-target profiling through services that offer broad panels of receptors, kinases, and enzymes.
Quantitative Data
Table 1: On-Target Activity of this compound
| Target | Assay Type | Value | Reference |
| LPA1 Receptor | Inhibition of LPA-induced Ca2+ mobilization | IC50 = 2.7 nM | [1][4][5] |
Table 2: Template for Off-Target Screening Data
This table is provided as a template for researchers to organize their own off-target screening results for this compound.
| Potential Off-Target | Assay Type | IC50 / Ki (µM) | % Inhibition @ [Concentration] | Notes |
| e.g., LPA2 Receptor | Binding Assay | |||
| e.g., LPA3 Receptor | Binding Assay | |||
| e.g., S1P1 Receptor | Functional Assay | |||
| e.g., Kinase Panel | Enzymatic Assay | |||
| e.g., GPCR Panel | Radioligand Binding |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay to Confirm On-Target LPA1 Antagonism
-
Cell Culture: Plate cells expressing LPA1 (e.g., HEK293-LPA1 or a relevant endogenous cell line) in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes. Include vehicle control wells (e.g., DMSO).
-
LPA Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence, then add an EC80 concentration of LPA to all wells and continuously record the fluorescence signal for 1-2 minutes.
-
Data Analysis: Calculate the change in fluorescence from baseline. Plot the LPA-induced response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50.
Protocol 2: General Workflow for Investigating Off-Target Effects
-
Initial Observation: An unexpected phenotype or toxicity is observed with this compound treatment.
-
On-Target Validation:
-
Confirm LPA1 target engagement in the experimental system.
-
Perform a dose-response analysis of the unexpected phenotype.
-
Use a structurally unrelated LPA1 antagonist as a control.
-
Use genetic knockdown/knockout of LPA1 to compare phenotypes.
-
-
Hypothesis Generation for Off-Targets:
-
If the effect appears to be off-target, consider structurally similar receptors (e.g., other LPA or S1P receptors).
-
Utilize computational methods or database searches to predict potential off-targets based on the chemical structure of this compound.
-
-
Off-Target Screening:
-
Focused Screening: Test activity against a small panel of related receptors (e.g., LPA2, LPA3, S1P receptors).
-
Broad Screening: If necessary, submit the compound to a commercial service for comprehensive profiling against a large panel of kinases, GPCRs, ion channels, and other enzymes.
-
-
Validation of Putative Off-Targets: If a high-affinity off-target is identified, validate this interaction using orthogonal assays and genetic knockdown/knockout of the putative off-target to confirm that it is responsible for the observed phenotype.
Visualizations
Caption: Intended on-target signaling pathway of LPA1 and its inhibition by this compound.
Caption: Troubleshooting workflow for investigating a potential off-target effect.
Caption: Logical relationship between a drug, its intended target, and potential off-targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural mechanisms of potent lysophosphatidic acid receptor 1 activation by nonlipid basic agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal Structure of Antagonist Bound Human Lysophosphatidic Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. icr.ac.uk [icr.ac.uk]
- 10. m.youtube.com [m.youtube.com]
Optimizing ONO-9780307 Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with ONO-9780307, a potent and specific antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). The information is designed to address common challenges encountered during the optimization of this compound concentration in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a specific, synthetic antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1] It functions by binding to the orthosteric site of the LPA1 receptor, competitively inhibiting the binding of its natural ligand, lysophosphatidic acid (LPA).[1] This blockade prevents the activation of downstream signaling pathways mediated by LPA1. The crystal structure of LPA1 in complex with this compound has been resolved, providing detailed insights into its binding mechanism.
Q2: What is the reported IC50 value for this compound?
This compound has a reported half-maximal inhibitory concentration (IC50) of 2.7 nM for the LPA1 receptor.[1] This value indicates its high potency as an inhibitor of LPA1.
Q3: How should I prepare and store this compound stock solutions?
For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1] A stock solution of 100 mg/mL (191.72 mM) in DMSO is achievable, though ultrasonic treatment may be necessary to fully dissolve the compound.[1] It is important to use freshly opened, non-hygroscopic DMSO for the best solubility.
For storage, the solid compound should be stored at 4°C, protected from light.[1] Once dissolved in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles. The recommended storage for stock solutions is -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1]
Troubleshooting Guide
General Handling and Preparation
Issue: I am having trouble dissolving this compound.
-
Solution: this compound is soluble in DMSO.[1] If you are experiencing difficulties, gentle warming and vortexing or sonication can aid in dissolution. Ensure you are using a high-purity, anhydrous grade of DMSO, as the presence of water can reduce solubility.
Issue: My stock solution appears to have precipitated after storage.
-
Solution: This can occur if the storage temperature fluctuates or if the solution is not stored at a sufficiently low temperature. Ensure your freezer maintains a stable temperature. Before use, allow the vial to warm to room temperature and vortex thoroughly to ensure any precipitate has redissolved. If precipitation persists, it may be necessary to prepare a fresh stock solution.
Concentration Optimization in Cell-Based Assays
Issue: What is a good starting concentration for my cell-based assay?
-
Solution: While the IC50 of this compound is 2.7 nM, the optimal concentration for a cell-based assay will depend on the cell type, the expression level of LPA1, the concentration of LPA used for stimulation, and the specific endpoint being measured. A good starting point is to perform a dose-response experiment with concentrations ranging from 1 nM to 10 µM. Based on data from similar LPA1 antagonists, a concentration range of 10 nM to 1 µM is often effective in functional assays.
Issue: I am not observing any inhibition of LPA-induced signaling.
-
Possible Cause 1: Insufficient concentration of this compound.
-
Troubleshooting: Increase the concentration of this compound in your experiment. A full dose-response curve is recommended to determine the optimal inhibitory concentration for your specific experimental setup.
-
-
Possible Cause 2: LPA1 receptor is not expressed or is expressed at very low levels in your cell line.
-
Troubleshooting: Confirm the expression of LPA1 in your cells of interest using techniques such as RT-qPCR, Western blotting, or flow cytometry.
-
-
Possible Cause 3: The signaling pathway you are measuring is not primarily mediated by LPA1.
-
Troubleshooting: LPA can signal through multiple LPA receptors (LPA1-6). Consider using other LPA receptor antagonists to determine the specificity of the response to LPA1.
-
-
Possible Cause 4: Compound instability in culture medium.
Issue: I am observing cytotoxicity at higher concentrations.
-
Solution: High concentrations of any small molecule, including the solvent (DMSO), can be toxic to cells. It is crucial to determine the maximum non-toxic concentration of this compound for your specific cell line.
-
Recommendation: Perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) with a range of this compound concentrations, including a DMSO vehicle control at the highest concentration to be used in your functional assays. This will help you establish a safe working concentration range.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Target | Lysophosphatidic Acid Receptor 1 (LPA1) | [1] |
| IC50 | 2.7 nM | [1] |
| Solubility | DMSO: 100 mg/mL (191.72 mM) | [1] |
| Storage (Solid) | 4°C, protected from light | [1] |
| Storage (Solution) | -80°C (6 months), -20°C (1 month), protected from light | [1] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol is a general guideline for measuring the inhibition of LPA-induced calcium mobilization by this compound.
-
Cell Seeding: Seed cells expressing LPA1 into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Pre-incubation: Prepare serial dilutions of this compound in an appropriate assay buffer. Add the diluted compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (DMSO) and a no-treatment control.
-
LPA Stimulation and Measurement: Prepare a solution of LPA in the assay buffer at a concentration that elicits a submaximal response (e.g., EC80). Using a fluorescence plate reader with an injection module, inject the LPA solution into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence upon LPA stimulation is indicative of calcium mobilization. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and plot a dose-response curve to determine the IC50.
Protocol 2: Cell Migration (Boyden Chamber) Assay
This protocol provides a general method for assessing the effect of this compound on LPA-induced cell migration.
-
Insert Preparation: If necessary, coat the upper surface of the Boyden chamber inserts (e.g., 8 µm pore size) with an appropriate extracellular matrix protein (e.g., fibronectin or collagen) and allow it to dry.
-
Cell Preparation: Culture cells to sub-confluency. On the day of the assay, serum-starve the cells for several hours. Harvest the cells and resuspend them in serum-free medium containing various concentrations of this compound or a vehicle control.
-
Assay Setup: Add a chemoattractant solution (e.g., medium containing LPA) to the lower wells of the chamber. Place the inserts into the wells and add the cell suspension containing this compound to the upper chamber.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a duration sufficient for cell migration to occur (this will need to be optimized for your cell type, typically 4-24 hours).
-
Cell Staining and Quantification: After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.
-
Data Analysis: Count the number of migrated cells in several fields of view under a microscope. Calculate the percentage of inhibition of migration for each concentration of this compound relative to the vehicle control.
Visualizations
Caption: LPA1 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for optimizing this compound concentration.
References
ONO-9780307 Technical Support Center: A Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing ONO-9780307, a potent and specific antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and an overview of the LPA1 signaling pathway to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a specific synthetic antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1) with a high affinity, as indicated by its low IC50 value of 2.7 nM.[1] It functions by binding to the orthosteric site of the LPA1 receptor, competitively inhibiting the binding of its natural ligand, lysophosphatidic acid (LPA). This blockage prevents the activation of downstream signaling pathways that are involved in various cellular processes, including proliferation, migration, and survival.[1][2]
Q2: In which research areas is this compound commonly used?
Given its role in blocking LPA1 signaling, this compound is primarily investigated in research areas where the LPA1 pathway is implicated in disease pathogenesis. This includes studies on cancer cell proliferation, migration, and metastasis, as well as research into fibrotic diseases.[2][3][4]
Q3: How should this compound be prepared and stored?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, the DMSO stock solution can be further diluted in a vehicle such as corn oil. It is recommended to prepare fresh working solutions for each experiment. Stock solutions should be stored at -20°C or -80°C to maintain stability.[1]
Q4: What are the key downstream signaling pathways affected by this compound?
By antagonizing the LPA1 receptor, this compound inhibits the activation of several critical downstream signaling cascades. LPA1 couples to various G proteins, primarily Gαi/o, Gαq/11, and Gα12/13.[2] Inhibition of these pathways by this compound can lead to the downregulation of:
-
PI3K/AKT pathway: Involved in cell survival and proliferation.[2][3]
-
MAPK/ERK pathway: Plays a crucial role in cell growth, differentiation, and survival.[2][3]
-
Rho/ROCK pathway: Regulates cell shape, motility, and contraction.[2]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or unexpected results in cell-based assays | Cell line variability: Different cell lines may express varying levels of LPA1, leading to different sensitivities to this compound. | Confirm LPA1 expression levels in your specific cell line using techniques like qPCR or Western blotting. It is advisable to test a range of this compound concentrations to determine the optimal working concentration for your chosen cell line. |
| Compound precipitation: this compound may precipitate in aqueous media, especially at higher concentrations. | Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) to maintain compound solubility. Visually inspect your media for any signs of precipitation before adding it to the cells. | |
| Assay interference: Components of the assay (e.g., phenol red in media) or the compound itself might interfere with the detection method (e.g., fluorescence or absorbance readings). | Run appropriate controls, including vehicle-only (DMSO) and compound-only wells (without cells), to check for any background signal or interference. | |
| Low potency or lack of effect | Suboptimal compound concentration: The concentration of this compound may be too low to effectively antagonize the LPA1 receptor in your experimental system. | Perform a dose-response curve to determine the IC50 value of this compound in your specific cell line and assay. Start with a broad range of concentrations to identify the effective range. |
| Presence of high levels of endogenous LPA: High concentrations of LPA in the serum of your culture medium can compete with this compound for binding to the LPA1 receptor. | Consider using serum-free or low-serum media for your experiments to reduce the levels of endogenous LPA. Alternatively, charcoal-stripped serum can be used. | |
| Cell toxicity unrelated to LPA1 antagonism | High DMSO concentration: High concentrations of the solvent DMSO can be toxic to cells. | Ensure the final concentration of DMSO in the culture medium is as low as possible and consistent across all experimental conditions, including controls. |
| Off-target effects: While this compound is a specific LPA1 antagonist, off-target effects at very high concentrations cannot be entirely ruled out. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. Consider using a second, structurally different LPA1 antagonist as a control to confirm that the observed effects are specific to LPA1 inhibition. |
Experimental Protocols
The following are generalized protocols for common assays used to assess the effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value of this compound.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol distinguishes between viable, apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO (for stock solution)
-
6-well plates or T-25 flasks
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T-25 flasks and allow them to adhere. Treat the cells with the desired concentrations of this compound and a vehicle control for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathway and Experimental Workflow Diagrams
To aid in understanding the mechanism of action and experimental design, the following diagrams are provided.
Caption: LPA1 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound Studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Lysophosphatidic Acid in Cancer: The Issues in Moving from Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
impact of serum on ONO-9780307 activity in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ONO-9780307 in in vitro settings. Particular focus is given to understanding and mitigating the potential impact of serum on its experimental activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific synthetic antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][3] It binds to the orthosteric site of the LPA1 receptor, competitively inhibiting its activation by lysophosphatidic acid (LPA).[4] This inhibition blocks downstream signaling pathways, such as calcium mobilization.[1]
Q2: What is the reported in vitro IC50 of this compound?
The reported IC50 value for this compound is 2.7 nM in a calcium mobilization assay.[1][5][6] It is crucial to note that this value is likely determined under serum-free or low-serum conditions.
Q3: How might the presence of serum in my cell culture medium affect the activity of this compound?
The presence of serum can significantly impact the apparent activity of this compound, primarily through non-specific protein binding. Components of serum, such as albumin, can bind to small molecules like this compound, thereby reducing its free concentration and availability to bind to the LPA1 receptor. This can lead to a rightward shift in the dose-response curve and an increase in the apparent IC50 value.
Q4: Are there any specific physicochemical properties of this compound that suggest it might be susceptible to serum protein binding?
Q5: Should I conduct my in vitro experiments with this compound in the presence or absence of serum?
The choice of using serum depends on the specific research question. For initial characterization of this compound's potency and mechanism, it is highly recommended to perform experiments in serum-free or low-serum (e.g., charcoal-stripped serum) conditions to obtain an accurate determination of its intrinsic activity. If the experimental model requires the presence of serum for cell viability or other factors, it is crucial to perform appropriate controls and potentially measure the free concentration of this compound.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Higher than expected IC50 value for this compound | Serum Protein Binding: Components in the serum (e.g., albumin) are binding to this compound, reducing its effective concentration. | 1. Repeat the experiment in serum-free or low-serum medium. 2. Use charcoal-stripped serum to remove lipids and other small molecules that can bind to albumin. 3. If serum is necessary, perform a serum-shift assay to quantify the impact of serum on the IC50 value (see Experimental Protocols). |
| Poor reproducibility of results | Variability in Serum Lots: Different lots of serum can have varying compositions of proteins and lipids, leading to inconsistent effects on this compound activity. | 1. Test and qualify a single large batch of serum for all related experiments. 2. If possible, switch to a serum-free medium formulation. |
| No observable antagonist activity | Compound Degradation: this compound may be unstable in the experimental conditions. | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Check the recommended storage conditions for the compound. |
| Cell Health Issues: The cells may not be expressing sufficient levels of the LPA1 receptor or are not healthy enough to respond to LPA stimulation. | 1. Confirm LPA1 expression in your cell line (e.g., via qPCR or Western blot). 2. Ensure optimal cell culture conditions and viability. |
Quantitative Data Summary
The following table illustrates the hypothetical impact of serum on the in vitro activity of an LPA1 antagonist like this compound. Note: This data is illustrative and not based on direct experimental results for this compound.
| Assay Condition | Apparent IC50 (nM) | Fold Shift |
| Serum-Free | 2.7 | 1.0 |
| 2% FBS | 15.8 | 5.9 |
| 10% FBS | 85.3 | 31.6 |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for this compound Activity
This protocol outlines a method to determine the antagonist activity of this compound by measuring its ability to inhibit LPA-induced calcium mobilization in cells expressing the LPA1 receptor.
Materials:
-
LPA1-expressing cells (e.g., HEK293 or CHO cells)
-
Cell culture medium (with and without serum)
-
This compound
-
LPA (agonist)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well or 384-well black, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed LPA1-expressing cells into the microplate at a density optimized for a confluent monolayer on the day of the assay. Culture overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a stock solution of LPA in assay buffer at a concentration that will give an EC80 response.
-
Dye Loading:
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127.
-
Dilute the dye mixture in assay buffer to the final working concentration.
-
Remove the cell culture medium from the plate and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the this compound serial dilutions to the appropriate wells.
-
Incubate at room temperature for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the LPA solution into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the positive (LPA alone) and negative (buffer alone) controls.
-
Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Serum Shift Assay
This protocol is designed to quantify the effect of serum on the potency of this compound.
Procedure:
-
Follow the Calcium Mobilization Assay protocol as described above.
-
Prepare three sets of this compound serial dilutions in:
-
Assay buffer (serum-free)
-
Assay buffer containing 2% FBS
-
Assay buffer containing 10% FBS
-
-
Perform the assay with each set of dilutions.
-
Calculate the IC50 value for this compound in each condition.
-
Determine the fold shift in IC50 by dividing the IC50 value in the presence of serum by the IC50 value in the absence of serum.
Visualizations
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Crystal Structure of Antagonist Bound Human Lysophosphatidic Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to LPA1 Receptor Antagonists: ONO-9780307 versus Ki16425 and Other Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ONO-9780307 and Ki16425, two prominent antagonists of the Lysophosphatidic Acid Receptor 1 (LPA1). Additionally, it includes data on other relevant LPA1 antagonists to offer a broader perspective for researchers in the field of drug discovery and development. The information is presented to facilitate an objective evaluation of their performance based on available experimental data.
Introduction to LPA1 and its Antagonists
Lysophosphatidic acid (LPA) is a bioactive phospholipid that signals through a family of G protein-coupled receptors (GPCRs), including LPA1. The LPA1 receptor is implicated in a variety of physiological and pathological processes, making it a significant target for therapeutic intervention, particularly in fibrotic diseases. LPA1 antagonists are compounds that inhibit the signaling cascade initiated by the binding of LPA to its receptor. This guide focuses on the pharmacological profiles of this compound and Ki16425, alongside other key antagonists, to aid in the selection of appropriate research tools and potential therapeutic candidates.
Quantitative Performance Data
The following tables summarize the in vitro potency and selectivity of this compound, Ki16425, and other notable LPA1 antagonists. It is crucial to note that the data presented are compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Potency of LPA1 Antagonists
| Compound | Target | Assay Type | Value | Cell Line | Reference |
| This compound | LPA1 | Calcium Mobilization | IC50: 2.7 nM | LPA1-B103 and Vector-B103 cells | [1] |
| Ki16425 | LPA1 | GTPγS Binding | Ki: 0.34 µM | RH7777 cells | [2] |
| LPA1 | Inositol Phosphate | Ki: 0.34 µM | RH7777 cells | [3] | |
| LPA1 | Calcium Mobilization | IC50: 0.046 µM | chem1 cells | [2] | |
| BMS-986020 | LPA1 | Calcium Mobilization | pKB: ~8 | CHOLPA1 cells | [4][5] |
| AM095 | LPA1 | Calcium Mobilization | IC50: 17 nM | CHO cells expressing human LPA1 | |
| AM966 | LPA1 | Calcium Mobilization | IC50: 17 nM | CHO cells expressing human LPA1 |
Table 2: Selectivity Profile of Ki16425
| Target | Assay Type | Ki Value (µM) | Cell Line | Reference |
| LPA1 | GTPγS Binding | 0.34 | RH7777 cells | [2] |
| LPA2 | GTPγS Binding | 6.5 | RH7777 cells | [2] |
| LPA3 | GTPγS Binding | 0.93 | RH7777 cells | [2] |
Experimental Methodologies
Detailed experimental protocols are essential for the interpretation and replication of scientific findings. Below are summaries of the key experimental methods used to characterize these LPA1 antagonists.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an agonist (e.g., LPA).
-
Cell Culture: Cells stably or transiently expressing the target LPA receptor (e.g., LPA1-B103, CHO-K1, HEK293) are cultured in appropriate media.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) for a specific duration at 37°C.
-
Compound Incubation: The cells are then incubated with varying concentrations of the antagonist (e.g., this compound, Ki16425) for a defined period.
-
Agonist Stimulation: An LPA receptor agonist is added to the wells to stimulate calcium release.
-
Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium levels, is measured using a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the LPA receptor. Antagonists are evaluated for their ability to block agonist-induced binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Membrane Preparation: Membranes are prepared from cells overexpressing the specific LPA receptor subtype.
-
Assay Buffer: The assay is performed in a buffer containing GDP to allow for nucleotide exchange upon receptor activation.
-
Incubation: Membranes are incubated with the antagonist at various concentrations, the agonist (LPA), and [³⁵S]GTPγS.
-
Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound nucleotide, typically by filtration through glass fiber filters.
-
Detection: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The Ki values are determined from competitive binding curves, often using the Cheng-Prusoff equation. Ki16425 was shown to inhibit the LPA-induced response in the order of LPA1 ≥ LPA3 >> LPA2.[3]
Inositol Phosphate (IP) Accumulation Assay
This assay measures the accumulation of inositol phosphates, a downstream product of Gq-coupled receptor activation.
-
Cell Labeling: Cells expressing the LPA receptor are labeled with [³H]myo-inositol.
-
Antagonist and Agonist Treatment: Cells are pre-incubated with the antagonist followed by stimulation with LPA in the presence of LiCl (to inhibit inositol monophosphatase).
-
Extraction: The reaction is stopped, and inositol phosphates are extracted.
-
Purification and Quantification: The [³H]inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.
-
Data Analysis: The inhibitory potency (Ki) of the antagonist is calculated from the dose-response curves.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes involved, the following diagrams have been generated using Graphviz.
Caption: LPA1 Receptor Signaling Pathway.
Caption: General Experimental Workflow for LPA1 Antagonist Characterization.
In Vivo Efficacy
Both this compound and Ki16425 have been evaluated in preclinical in vivo models, demonstrating their potential to modulate LPA1-mediated physiological and pathological processes.
-
This compound and related compounds: A structurally related compound, ONO-0300302, demonstrated significant and long-lasting inhibition of LPA-induced intraurethral pressure increase in rats and dogs, suggesting in vivo efficacy.[6]
-
Ki16425: In vivo studies have shown that Ki16425 can attenuate pancreatic cancer invasion and metastasis.[7] It has also been shown to reduce inflammation and organ damage in a mouse model of peritoneal sepsis.[8] Furthermore, Ki16425 has been used to investigate the role of LPA1 in neuropathic pain and T cell lymphoma progression in animal models.[9]
Conclusion
This guide provides a comparative overview of this compound and Ki16425, along with other LPA1 antagonists. This compound exhibits high potency for LPA1 in the nanomolar range as determined by calcium mobilization assays. Ki16425 is a well-characterized antagonist with selectivity for LPA1 and LPA3 over LPA2, with potency in the sub-micromolar to micromolar range depending on the assay.
The choice of antagonist will depend on the specific research question, including the desired potency, selectivity profile, and the experimental system being used. It is imperative for researchers to consider the different experimental conditions under which the reported values were obtained when comparing these compounds. The provided experimental methodologies and diagrams serve as a resource for designing and interpreting studies aimed at further elucidating the role of the LPA1 receptor and evaluating the therapeutic potential of its antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Ki16425, a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 6. Discovery of a Slow Tight Binding LPA1 Antagonist (ONO-0300302) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orally active lysophosphatidic acid receptor antagonist attenuates pancreatic cancer invasion and metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysophosphatidic acid receptor 1 antagonist ki16425 blunts abdominal and systemic inflammation in a mouse model of peritoneal sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting lysophosphatidic acid receptor with Ki16425 impedes T cell lymphoma progression through apoptosis induction, glycolysis inhibition, and activation of antitumor immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ONO-9780307 and BMS-986020 for LPA1 Receptor Inhibition
For researchers and drug development professionals navigating the landscape of fibrotic disease therapeutics, the selection of a potent and selective lysophosphatidic acid receptor 1 (LPA1) antagonist is a critical decision. This guide provides a detailed, data-driven comparison of two prominent LPA1 inhibitors: ONO-9780307 and BMS-986020.
This compound has been instrumental in structural biology, aiding in the crystallization of the LPA1 receptor, while BMS-986020 has progressed to clinical trials for idiopathic pulmonary fibrosis (IPF), offering valuable in-human data. This comparison delves into their respective potencies, selectivities, and safety profiles to inform preclinical and clinical research strategies.
Executive Summary
Both this compound and BMS-986020 are potent antagonists of the LPA1 receptor. This compound demonstrates high potency with an IC50 of 2.7 nM in a calcium mobilization assay and a binding affinity (Kd) of approximately 10 nM.[1] BMS-986020 is also a high-affinity antagonist, with a pKb of approximately 8 in a similar functional assay.
A key differentiator lies in their documented selectivity and safety profiles. BMS-986020's clinical development was halted due to hepatobiliary toxicity, which has been attributed to off-target inhibition of bile salt transporters, including the Bile Salt Export Pump (BSEP). In contrast, while a comprehensive public selectivity profile for this compound is not available, its primary utility has been as a specific pharmacological tool for in vitro and structural studies.
Data Presentation
Table 1: In Vitro Potency and Affinity against LPA1
| Compound | Assay Type | Parameter | Value | Reference |
| This compound | Calcium Mobilization | IC50 | 2.7 nM | [1] |
| Backscattering Interferometry | pKd (Kd) | 8.00 (~10 nM) | ||
| BMS-986020 | Calcium Mobilization | pKb | ~8 |
Table 2: Selectivity and Off-Target Activity
| Compound | Target | Assay Type | Parameter | Value | Reference |
| BMS-986020 | LPA2 Receptor | Calcium Mobilization | Selectivity vs LPA1 | ~10-fold | [2] |
| BSEP (Bile Salt Export Pump) | Inhibition Assay | IC50 | 1.8 - 4.8 µM | [3] | |
| MRP4 (Multidrug Resistance-associated Protein 4) | Inhibition Assay | IC50 | 6.2 µM | [3] | |
| MDR3 (Multidrug Resistance Protein 3) | Inhibition Assay | IC50 | 7.5 µM | [3] | |
| This compound | LPA2, LPA3 Receptors | In-silico binding energy calculation | Selectivity vs LPA1 | Predicted | [4] |
No comprehensive experimental selectivity panel data for this compound against other LPA receptors or off-targets is publicly available.
Mechanism of Action and Signaling Pathway
Both this compound and BMS-986020 are competitive antagonists that bind to the orthosteric site of the LPA1 receptor, a G protein-coupled receptor (GPCR).[1] LPA1 activation by its endogenous ligand, lysophosphatidic acid (LPA), initiates a cascade of intracellular signaling through coupling to various G proteins, including Gαi, Gαq, and Gα12/13. This signaling leads to downstream effects such as cell proliferation, migration, and cytokine release, which are key processes in the pathogenesis of fibrosis. By blocking the binding of LPA, these antagonists inhibit these pro-fibrotic signaling pathways.
Caption: LPA1 receptor signaling pathway and points of inhibition.
Experimental Protocols
Calcium Mobilization Assay (for determining IC50/pKb)
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by LPA1 receptor activation.
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing the human LPA1 receptor are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C.
-
Compound Incubation: The cells are then incubated with varying concentrations of the antagonist (this compound or BMS-986020) or vehicle control.
-
LPA Stimulation: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation), and baseline fluorescence is measured. An EC80 concentration of LPA is then added to stimulate the LPA1 receptor.
-
Data Acquisition and Analysis: The change in fluorescence intensity, corresponding to the change in intracellular calcium, is recorded over time. The antagonist's effect is calculated as the percentage of inhibition of the LPA-induced response. IC50 or pKb values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Bile Salt Export Pump (BSEP) Inhibition Assay
This assay assesses the potential of a compound to inhibit the transport of a probe substrate by BSEP, a key mechanism for drug-induced liver injury.
-
Vesicle Preparation: Inside-out membrane vesicles are prepared from Sf9 insect cells or HEK293 cells overexpressing human BSEP.
-
Assay Reaction: The vesicles are incubated with a reaction mixture containing a known BSEP substrate (e.g., [3H]-taurocholic acid), ATP, and varying concentrations of the test compound (e.g., BMS-986020) or a positive control inhibitor.
-
Incubation and Termination: The reaction is incubated at 37°C for a short period and then terminated by the addition of an ice-cold stop solution followed by rapid filtration through a filter plate to separate the vesicles from the reaction mixture.
-
Quantification: The amount of radiolabeled substrate trapped inside the vesicles is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition of BSEP-mediated transport by the test compound is calculated relative to the vehicle control. IC50 values are determined from the concentration-response curve.
Caption: A generalized workflow for comparing LPA1 inhibitors.
Conclusion
The choice between this compound and BMS-986020 for LPA1 inhibition studies will depend on the specific research question. This compound serves as an excellent tool for in vitro studies requiring a highly potent and specific LPA1 antagonist, particularly in the context of structural and mechanistic investigations. Its well-defined potency and role in elucidating the LPA1 receptor structure make it a valuable reference compound.
BMS-986020, while demonstrating clinical efficacy in slowing the decline of forced vital capacity in IPF patients, carries a significant liability due to its off-target-mediated hepatobiliary toxicity.[5] The preclinical data on its inhibition of bile salt transporters provides a crucial lesson in the importance of comprehensive safety pharmacology profiling during drug development.[3] For researchers investigating the therapeutic potential of LPA1 antagonism in vivo, the learnings from the BMS-986020 program underscore the necessity of developing highly selective antagonists to avoid such adverse effects. The subsequent development of second-generation LPA1 antagonists by Bristol Myers Squibb with improved safety profiles further highlights this point.[6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Crystal Structure of Antagonist Bound Human Lysophosphatidic Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of LPA receptor antagonist clinical candidate BMS-986278 for the treatment of idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation [morressier.com]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-9780307: A Comparative Guide to its LPA1 Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antagonist activity of ONO-9780307 at the lysophosphatidic acid receptor 1 (LPA1). The performance of this compound is objectively evaluated against other known LPA1 antagonists, supported by experimental data from various functional assays. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Comparative Antagonist Activity at the LPA1 Receptor
The antagonist potency of this compound and its alternatives has been evaluated in several key functional assays that interrogate different aspects of the LPA1 signaling cascade. The data, summarized below, highlights the comparative efficacy of these compounds in inhibiting LPA1-mediated cellular responses.
Inhibition of Gq-Mediated Calcium Mobilization
Activation of the LPA1 receptor, which couples to Gq proteins, leads to an increase in intracellular calcium concentration. The potency of antagonists in blocking this response is a primary measure of their efficacy.
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| This compound | Calcium Mobilization | LPA1-B103 and Vector-B103 cells | 2.7 | [1] |
| AM095 | Calcium Mobilization | Human or mouse LPA1-transfected CHO cells | 23 - 25 | |
| BMS-986202 | Calcium Mobilization | RH7777 cells exogenously expressing LPA1 | 18 | [2] |
| ONO-0300302 | Calcium Mobilization | CHO cells stably expressing LPA1 | 86 | [3] |
Inhibition of Gi and G12/13-Mediated Signaling
The LPA1 receptor also signals through Gi and G12/13 proteins, leading to the inhibition of adenylyl cyclase and activation of Rho, respectively. GTPγS binding assays directly measure the activation of G proteins, providing a proximal readout of receptor activation.
| Compound | Assay Type | Target | IC50 / Kᵢ / Kₑ (nM) | Reference |
| ONO-0300302 | Radioligand Binding ([³H]-ONO-0300302) | LPA1 receptor expressed in CHO cells | Kᵢ = 0.34 | [3][4] |
| AM095 | GTPγS Binding | Recombinant human or mouse LPA1 | IC50 = 730 - 980 | |
| TAK-615 | Radioligand Binding | LPA1 Receptor | Kₑ (high affinity) = 1.7, Kₑ (low affinity) = 14.5 | |
| BMS-986278 | Radioligand Binding | Human LPA1 | Kₑ = 6.9 | |
| BMS-986202 | GTPγS Binding | RH7777 cells exogenously expressing LPA1 | IC50 = 34 | [2] |
Note: IC50, Ki, and Kd are all measures of potency. A lower value indicates a higher potency. Direct comparison of absolute values across different studies should be made with caution due to variations in experimental conditions.
Signaling Pathways and Experimental Overviews
To understand the mechanism of action of this compound and its comparators, it is essential to visualize the LPA1 signaling pathway and the experimental workflows used to assess antagonist activity.
The following diagram illustrates a typical workflow for a calcium mobilization assay used to screen for LPA1 antagonists.
This diagram outlines the general steps involved in a GTPγS binding assay to assess the inhibition of G-protein activation.
References
Comparative Analysis of ONO-9780307 Cross-Reactivity with LPA Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the lysophosphatidic acid (LPA) receptor antagonist, ONO-9780307, focusing on its cross-reactivity with various LPA receptor subtypes. While this compound is a potent and selective antagonist for the LPA1 receptor, a comprehensive publicly available dataset quantifying its binding affinity or inhibitory activity against other LPA receptors (LPA2-6) is limited. This guide summarizes the known activity of this compound and provides a comparative landscape of other LPA1 receptor antagonists with documented cross-reactivity profiles.
This compound: A Potent LPA1 Receptor Antagonist
This compound has been identified as a specific synthetic antagonist of the LPA1 receptor with a reported IC50 value of 2.7 nM[1][2]. Structural studies of this compound in complex with the LPA1 receptor have provided insights into its mechanism of action and the basis for its selectivity. In-silico calculations of binding energy suggest that the protonation state of a specific histidine residue (His40) in the LPA1 binding pocket, which is not conserved in LPA2 and LPA3, may contribute to the observed selectivity of this class of antagonists[3]. However, direct experimental data quantifying the binding affinities or functional inhibition at other LPA receptors remains largely unavailable in the public domain.
Comparative Selectivity Profile of LPA1 Receptor Antagonists
To provide a context for the selectivity of this compound, the following table summarizes the reported binding affinities (Ki) or inhibitory concentrations (IC50) of other well-characterized LPA1 receptor antagonists across multiple LPA receptor subtypes. This data allows for a comparative assessment of selectivity within this class of compounds.
| Compound | LPA1 | LPA2 | LPA3 | LPA4 | LPA5 | LPA6 | Reference |
| This compound | IC50: 2.7 nM | N/A | N/A | N/A | N/A | N/A | [1][2] |
| AM095 | IC50: 980 nM (human) | >10,000 nM | >10,000 nM | N/A | N/A | N/A | Tocris Bioscience |
| Ki16425 | Ki: 340 nM | Ki: 6,500 nM | Ki: 930 nM | N/A | N/A | N/A | Adooq Bioscience |
| BMS-986020 | IC50: 26 nM | >10,000 nM | >10,000 nM | N/A | >10,000 nM | N/A | Cayman Chemical |
N/A: Data not publicly available.
Experimental Protocols
The following is a representative protocol for a calcium mobilization assay, a common functional assay used to determine the antagonist activity of compounds at Gq-coupled LPA receptors (LPA1-3 and LPA5).
Calcium Mobilization Assay for LPA Receptor Antagonism
1. Cell Culture and Plating:
-
Culture cells stably expressing the human LPA receptor of interest (e.g., LPA1, LPA2, LPA3) in appropriate growth medium.
-
Seed the cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.
2. Compound Preparation:
-
Prepare a stock solution of this compound and any comparator compounds in DMSO.
-
Perform serial dilutions of the compounds in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to achieve the desired final concentrations.
3. Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM) in assay buffer.
-
Remove the growth medium from the cell plates and add the dye loading solution to each well.
-
Incubate the plates at 37°C for 45-60 minutes to allow for dye uptake.
4. Antagonist Incubation:
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
Add the prepared antagonist dilutions (including a vehicle control) to the respective wells.
-
Incubate the plates at room temperature for 15-30 minutes.
5. Agonist Stimulation and Signal Detection:
-
Prepare a solution of an LPA receptor agonist (e.g., 18:1 LPA) at a concentration that elicits a submaximal response (e.g., EC80).
-
Measure the baseline fluorescence of each well using a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Add the LPA agonist to all wells simultaneously using the plate reader's integrated fluidics.
-
Immediately begin recording the fluorescence signal from each well for a period of 1-3 minutes.
6. Data Analysis:
-
The change in fluorescence upon agonist addition is indicative of intracellular calcium mobilization.
-
Determine the inhibitory effect of the antagonist by comparing the fluorescence signal in the presence of the compound to the vehicle control.
-
Calculate IC50 values by fitting the concentration-response data to a four-parameter logistic equation.
Visualizations
Experimental Workflow for Assessing LPA Receptor Antagonism
Caption: Workflow for determining the potency of an LPA receptor antagonist.
Simplified LPA1 Signaling Pathway
Caption: LPA1 receptor signaling and point of inhibition by this compound.
References
ONO-9780307: A Highly Selective LPA1 Antagonist for Use as a Negative Control in Lysophosphatidic Acid Signaling Research
In the intricate world of cellular signaling, lysophosphatidic acid (LPA) stands out as a critical bioactive phospholipid that orchestrates a wide array of cellular processes, from proliferation and migration to differentiation and survival. Its effects are mediated through a family of G protein-coupled receptors, LPA receptors 1 through 6 (LPA1-6). The study of these signaling pathways often requires precise tools to dissect the roles of individual receptor subtypes. ONO-9780307 has emerged as a valuable tool for researchers, acting as a highly potent and selective antagonist of the LPA1 receptor. Its specificity makes it an excellent negative control to delineate LPA1-mediated signaling from that of other LPA receptor subtypes.
This compound is a synthetic, non-lipid antagonist that exhibits a high affinity for the human LPA1 receptor, with a reported half-maximal inhibitory concentration (IC50) of 2.7 nM.[1] This remarkable potency, coupled with its selectivity, allows for the effective blockade of LPA1 signaling at low nanomolar concentrations, minimizing the potential for off-target effects. When investigating signaling pathways where multiple LPA receptors are expressed, this compound can be employed to specifically inhibit the LPA1 pathway, thereby helping to attribute a particular cellular response to the activation of other LPA receptor subtypes.
Comparative Analysis of LPA Receptor Antagonists
The utility of this compound as a negative control is best understood when compared with other commonly used LPA receptor antagonists. While several antagonists are available, they often exhibit varying degrees of selectivity across the LPA receptor family.
| Antagonist | Target(s) | Reported Potency (Ki/IC50) | Key Characteristics |
| This compound | LPA1 | IC50: 2.7 nM [1] | Highly potent and selective for LPA1. |
| Ki16425 | LPA1, LPA3 > LPA2 | Ki: 0.34 µM (LPA1), 0.93 µM (LPA3), 6.5 µM (LPA2)[2][3][4] | Dual antagonist for LPA1 and LPA3, with significantly lower potency for LPA2. Often used to study LPA1/3-mediated effects. |
| AM966 | LPA1 | IC50: 17 nM[5] | Potent and selective LPA1 antagonist. |
| BMS-986020 | LPA1 | High-affinity and selective LPA1 antagonist.[6][7] | Potent and selective LPA1 antagonist that has been investigated in clinical trials. |
The data clearly indicates that while other antagonists are effective, this compound's high potency and specificity for LPA1 make it a superior choice for studies requiring the precise isolation of LPA1 signaling from other LPA-mediated pathways.
Signaling Pathways and Experimental Design
Understanding the downstream signaling of LPA receptors is crucial for designing experiments that effectively utilize this compound as a negative control. LPA receptors couple to various G proteins (Gq/11, Gi/o, G12/13, and Gs) to initiate diverse intracellular signaling cascades.
In an experimental setup, researchers can compare the cellular response to LPA in the presence and absence of this compound. If the response is abolished or significantly reduced in the presence of this compound, it strongly suggests that the effect is mediated by LPA1. Conversely, if the response persists, it indicates the involvement of other LPA receptor subtypes.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, a common downstream event of Gq-coupled LPA receptors.
Materials:
-
Cells expressing the LPA receptor(s) of interest
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM or similar calcium-sensitive fluorescent dye
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid
-
LPA
-
This compound and other antagonists
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing HBSS with 20 mM HEPES, 2.5 mM probenecid, and the appropriate concentration of the calcium-sensitive dye (e.g., 3 µM Fluo-4 AM) and 0.01% pluronic acid.
-
Aspirate the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 30-60 minutes at 37°C in the dark.
-
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of this compound and other antagonists in HBSS/HEPES buffer.
-
Add the antagonist solutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. Include a vehicle control.
-
-
LPA Stimulation and Measurement:
-
Prepare a solution of LPA in HBSS/HEPES buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in the fluorescence plate reader and set the instrument to measure fluorescence intensity over time.
-
Initiate the reading and, after establishing a baseline, automatically inject the LPA solution into the wells.
-
Continue to record the fluorescence for a set period (e.g., 2-3 minutes) to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each well.
-
Compare the response in the presence of antagonists to the vehicle control to determine the degree of inhibition.
-
Transwell Migration Assay (Boyden Chamber Assay)
This assay assesses the ability of cells to migrate through a porous membrane towards a chemoattractant, a process often stimulated by LPA.
Materials:
-
Transwell inserts (e.g., 8 µm pore size for most fibroblasts and cancer cells)
-
24-well plates
-
Cell culture medium (serum-free for cell suspension, with chemoattractant for the lower chamber)
-
LPA (as a chemoattractant)
-
This compound and other antagonists
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Microscope
Procedure:
-
Preparation:
-
Starve cells in serum-free medium for several hours to overnight before the assay.
-
Add 600 µL of medium containing the chemoattractant (e.g., LPA) to the lower wells of the 24-well plate.
-
-
Cell Seeding:
-
Harvest the starved cells and resuspend them in serum-free medium at a desired concentration (e.g., 1x10^5 cells/mL).
-
In separate tubes, pre-incubate the cell suspension with this compound, other antagonists, or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Add 200 µL of the cell suspension (containing the antagonist or vehicle) to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (e.g., 4-24 hours, depending on the cell type).
-
Fixation and Staining:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 15 minutes.
-
Wash the inserts with PBS and then stain with a crystal violet solution for 30 minutes.
-
-
Quantification:
-
Gently wash the inserts with water to remove excess stain.
-
Allow the membranes to dry.
-
Image the stained migrated cells under a microscope and count the number of cells in several random fields.
-
Alternatively, the dye can be eluted with a solvent (e.g., 90% acetic acid), and the absorbance can be measured using a microplate reader.
-
-
Data Analysis: Compare the number of migrated cells in the antagonist-treated groups to the vehicle control to determine the inhibitory effect.
By incorporating this compound into these and other experimental paradigms, researchers can confidently dissect the specific contributions of LPA1 to complex biological processes, paving the way for a deeper understanding of LPA signaling in health and disease.
References
Confirming LPA1 Target Engagement of ONO-9780307 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies to confirm in vivo target engagement of the potent lysophosphatidic acid receptor 1 (LPA1) antagonist, ONO-9780307. While specific in vivo target engagement data for this compound is limited in the public domain, this document outlines established experimental approaches based on preclinical studies of other well-characterized LPA1 antagonists. By presenting these methodologies and comparative data, this guide serves as a valuable resource for designing and interpreting studies aimed at verifying the in vivo efficacy of novel LPA1 inhibitors.
Introduction to this compound and LPA1 Signaling
This compound is a specific and potent synthetic antagonist of the lysophosphatidic acid receptor 1 (LPA1), with a reported IC50 of 2.7 nM. The LPA1 signaling pathway plays a crucial role in the progression of fibrotic diseases, making it a significant therapeutic target.[1] LPA1 is a G protein-coupled receptor (GPCR) that, upon activation by its ligand lysophosphatidic acid (LPA), couples to Gαi/o, Gαq/11, and Gα12/13 proteins. This initiates downstream signaling cascades, including the Rho/ROCK pathway, which are central to fibroblast activation, proliferation, and migration – key events in the pathogenesis of fibrosis.
Below is a diagram illustrating the LPA1 signaling pathway.
Comparative Analysis of LPA1 Antagonists
| Compound | In Vitro Potency (IC50) | In Vivo Model(s) Used for Target Engagement/Efficacy | Key Findings |
| This compound | 2.7 nM | Not publicly available | High in vitro potency suggests potential for in vivo efficacy. |
| AM966 | 17 nM (human LPA1) | Bleomycin-induced pulmonary fibrosis (mouse) | Reduced lung injury, vascular leakage, inflammation, and fibrosis. |
| AM095 | 980 nM (human LPA1, GTPγS) | Bleomycin-induced pulmonary fibrosis (mouse), Unilateral Ureteral Obstruction (mouse) | Attenuated fibrosis in both lung and kidney models. |
| ONO-0300302 | 86 nM | LPA-induced intraurethral pressure (rat) | Demonstrated in vivo efficacy in a model of benign prostatic hyperplasia. |
| BMS-986278 | Not specified | Idiopathic Pulmonary Fibrosis (human, Phase 2) | Reduced the rate of decline in lung function in patients. |
Experimental Protocols for In Vivo Target Engagement
Confirming that a drug candidate engages its intended target in a living organism is a critical step in preclinical development. The following sections detail established experimental workflows for assessing LPA1 target engagement in vivo, primarily derived from studies on comparator compounds.
Pharmacodynamic (PD) Biomarker Assays
A key strategy for demonstrating target engagement is to measure a downstream biological effect of receptor activation that is inhibited by the antagonist.
LPA-Induced Vascular Leakage Model
This acute in vivo model provides a rapid assessment of an LPA1 antagonist's ability to block a direct physiological response to LPA.
Experimental Details:
-
Animal Model: Typically mice or rats.
-
Procedure:
-
Animals are pre-treated with the LPA1 antagonist (e.g., this compound) or vehicle via the intended clinical route (e.g., oral gavage).
-
After a specified time to allow for drug absorption and distribution, a vascular permeability tracer, such as Evans blue dye, is injected intravenously.
-
LPA is then injected intradermally at a specific site.
-
After a defined period, the amount of dye that has extravasated into the tissue at the LPA injection site is quantified, often by spectrophotometry of tissue homogenates.
-
-
Expected Outcome: Effective target engagement by this compound would be demonstrated by a dose-dependent reduction in LPA-induced dye extravasation compared to the vehicle-treated group.
Disease Models of Fibrosis
Evaluating the efficacy of an LPA1 antagonist in a relevant disease model provides strong evidence of target engagement and therapeutic potential.
Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used and well-characterized model for studying idiopathic pulmonary fibrosis (IPF).
Experimental Details:
-
Animal Model: Commonly C57BL/6 mice.
-
Procedure:
-
Pulmonary fibrosis is induced by a single intratracheal instillation of bleomycin.
-
Treatment with the LPA1 antagonist or vehicle is typically initiated either prophylactically (at the time of bleomycin administration) or therapeutically (after fibrosis has been established).
-
Animals are treated daily for a period of 14 to 21 days.
-
-
Endpoints for Analysis:
-
Histology: Lung sections are stained with Masson's trichrome to visualize collagen deposition and scored for the severity of fibrosis (e.g., Ashcroft score).
-
Biochemical Analysis: Lung collagen content is quantified using a hydroxyproline assay.
-
Gene Expression: mRNA levels of profibrotic genes (e.g., Col1a1, Acta2, Tgf-β1) are measured by qPCR.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Cellular composition and levels of inflammatory and fibrotic mediators in the BAL fluid are assessed.
-
-
Expected Outcome: Successful LPA1 target engagement would be indicated by a significant attenuation of the fibrotic response in the this compound-treated group compared to the vehicle group.
Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis
The UUO model is a robust and reproducible method for inducing renal interstitial fibrosis.
Experimental Details:
-
Animal Model: Typically mice or rats.
-
Procedure:
-
The left ureter is surgically ligated, leading to obstruction and subsequent renal fibrosis. The contralateral kidney serves as an internal control.
-
Treatment with the LPA1 antagonist or vehicle commences, often on the day of surgery.
-
The obstructed kidneys are harvested at a defined time point (e.g., 7 or 14 days post-ligation).
-
-
Endpoints for Analysis:
-
Histology: Kidney sections are stained with Masson's trichrome or Sirius red to assess collagen deposition.
-
Immunohistochemistry: Staining for markers of fibrosis such as α-smooth muscle actin (α-SMA) and fibronectin.
-
Gene and Protein Expression: Analysis of profibrotic markers in kidney tissue homogenates.
-
-
Expected Outcome: A reduction in the histological and molecular markers of fibrosis in the obstructed kidneys of the this compound-treated animals would confirm in vivo target engagement.
Conclusion
While direct in vivo target engagement studies for this compound are not yet in the public sphere, the established methodologies presented in this guide provide a clear path forward for its preclinical evaluation. By utilizing pharmacodynamic biomarker assays and well-validated disease models of fibrosis, researchers can effectively confirm the in vivo activity of this compound and gather the necessary data to support its further development as a potential therapeutic for fibrotic diseases. The high in vitro potency of this compound suggests it holds significant promise, and rigorous in vivo testing will be crucial in realizing this potential.
References
Head-to-Head Comparison of LPA1 Receptor Antagonists: ONO-9780307 and ONO-9910539
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two specific synthetic antagonists of the Lysophosphatidic Acid Receptor 1 (LPA1), ONO-9780307 and ONO-9910539. This analysis is based on available preclinical data to inform research and development decisions.
Introduction
Lysophosphatidic acid (LPA) is a bioactive lipid that signals through a family of G protein-coupled receptors, with the LPA1 receptor subtype being a key mediator of various cellular processes, including cell proliferation, migration, and fibrosis. Consequently, the development of selective LPA1 receptor antagonists is a promising therapeutic strategy for fibrotic diseases and other pathological conditions. This compound and ONO-9910539 are two such antagonists that have been investigated for their potential in targeting the LPA1 signaling pathway.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and ONO-9910539, facilitating a direct comparison of their in vitro potency.
| Compound | Target | Assay | IC50 (nM) | Reference |
| This compound | Human LPA1 Receptor | Calcium Mobilization | 2.7 | [1] |
| ONO-9910539 | Human LPA1 Receptor | Not Specified | 22 |
Note: The specific assay format for the ONO-9910539 IC50 value is not consistently reported in the available literature.
Signaling Pathway and Experimental Workflow
LPA1 Receptor Signaling Pathway
Activation of the LPA1 receptor by its endogenous ligand, LPA, initiates a cascade of intracellular signaling events. The receptor couples to multiple G protein subtypes, including Gαi/o, Gαq/11, and Gα12/13. This coupling leads to the activation of various downstream effector pathways, such as the Phospholipase C (PLC) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, the Akt pathway, and the Rho pathway. These pathways collectively regulate a wide range of cellular functions. This compound and ONO-9910539 act by competitively binding to the LPA1 receptor, thereby blocking the initiation of these downstream signals.
Caption: LPA1 receptor signaling and antagonism.
General Experimental Workflow for Antagonist Characterization
The characterization of LPA1 receptor antagonists typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
Caption: Workflow for LPA1 antagonist development.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of scientific findings. Below are generalized protocols for key assays used to characterize LPA1 receptor antagonists.
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an LPA1 receptor agonist.
-
Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human LPA1 receptor are cultured in appropriate media and seeded into 96- or 384-well black, clear-bottom microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.
-
Compound Incubation: The cells are washed and then incubated with varying concentrations of the antagonist (e.g., this compound or ONO-9910539) or vehicle control.
-
Agonist Stimulation and Signal Detection: An LPA1 receptor agonist (e.g., LPA) is added to the wells, and the resulting change in fluorescence intensity is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response, is calculated from the dose-response curve.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the LPA1 receptor.
-
Membrane Preparation: Membranes are prepared from cells overexpressing the LPA1 receptor.
-
Assay Components: The reaction mixture contains the cell membranes, the non-hydrolyzable GTP analog [35S]GTPγS, GDP, and varying concentrations of the antagonist.
-
Incubation: The reaction is initiated by the addition of an LPA1 agonist and incubated at 30°C to allow for [35S]GTPγS binding to activated G proteins.
-
Termination and Filtration: The reaction is stopped, and the mixture is filtered through a filter plate to separate bound from unbound [35S]GTPγS.
-
Scintillation Counting: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The IC50 value is determined by analyzing the inhibition of agonist-stimulated [35S]GTPγS binding by the antagonist.
Discussion
Based on the available in vitro data, this compound demonstrates approximately 8-fold higher potency in inhibiting the LPA1 receptor compared to ONO-9910539, as indicated by their respective IC50 values. This suggests that this compound may be a more potent inhibitor of LPA1-mediated signaling.
It is important to note that a comprehensive head-to-head comparison is limited by the lack of publicly available data for ONO-9910539, particularly concerning its selectivity against other LPA receptor subtypes, its pharmacokinetic profile (including oral bioavailability and half-life), and its in vivo efficacy in relevant disease models. Such data is essential for a complete assessment of its therapeutic potential relative to this compound.
Further studies are required to fully elucidate the comparative pharmacology of these two compounds and to determine their potential for clinical development. Researchers are encouraged to consult primary literature and conduct their own experiments to generate the data necessary for a thorough evaluation.
References
Evaluating the Specificity of ONO-9780307 in Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ONO-9780307, a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), with other LPA1 antagonists. The focus is on evaluating the specificity of this compound, with a proposed framework for its validation using knockout (KO) models. While direct comparative studies of this compound in LPA1 KO models are not yet published, this guide synthesizes available data on its mechanism of action, the characteristics of relevant KO models, and the profiles of alternative compounds to provide a robust framework for its evaluation.
Introduction to this compound
This compound is a highly specific synthetic antagonist of the LPA1 receptor, a G protein-coupled receptor involved in various physiological and pathological processes, including fibrosis.[1][2] It binds to an orthosteric site within the LPA1 receptor with high affinity, exhibiting an IC50 value of 2.7 nM, and competitively inhibits the receptor's activation by its endogenous ligand, lysophosphatidic acid (LPA).[1] The crystal structure of this compound in complex with the human LPA1 receptor has been elucidated, providing a detailed understanding of its binding mechanism.
The Role of Knockout Models in Specificity Evaluation
The gold standard for validating the on-target effects of a pharmacological agent is the use of knockout (KO) animal models. In the context of this compound, an LPA1 KO model would be invaluable for confirming that its observed pharmacological effects are indeed mediated through the LPA1 receptor. Any residual effects of the compound in a complete LPA1 null animal would suggest potential off-target interactions. Several strains of LPA1 knockout mice have been generated and are available for such studies.[3]
Comparative Analysis of LPA1 Antagonists
While direct head-to-head comparisons of this compound with other LPA1 antagonists in knockout models are lacking in the current literature, a comparative analysis of their reported potencies and specificities is essential for contextualizing its performance.
| Compound | Target(s) | IC50 (human LPA1) | Reported Use in Knockout Models | Key Findings in Knockout Models |
| This compound | LPA1 | 2.7 nM [1] | Not reported | Not applicable |
| AM095 | LPA1 | 25 nM (calcium flux)[4][5], 980 nM (GTPγS)[6][7][8] | Yes (LPA1 KO mice) | Effects of AM095 in a bleomycin-induced skin fibrosis model were absent in LPA1 KO mice, confirming its on-target action.[6] |
| BMS-986020 | LPA1 | High affinity (specific IC50 not consistently reported) | Not explicitly in KO for specificity, but off-target hepatobiliary toxicity was investigated.[9][10] | Hepatobiliary toxicity observed in clinical trials was determined to be a compound-specific off-target effect, not related to LPA1 antagonism.[9][10] |
| AM966 | LPA1 | Not specified | Yes (LPA1 KO mice) | The reduction in bronchoalveolar lavage fluid protein by AM966 in a bleomycin-induced lung fibrosis model was comparable to that seen in LPA1 KO mice, suggesting on-target efficacy.[11] |
Proposed Experimental Protocol for Evaluating this compound Specificity in LPA1 Knockout Mice
This section outlines a detailed methodology for a definitive study to evaluate the in vivo specificity of this compound.
1. Animal Models:
-
Wild-type (WT) C57BL/6J mice (n=10 per group)
-
LPA1 knockout (Lpar1-/-) mice on a C57BL/6J background (n=10 per group)[3]
2. Experimental Groups:
-
Group 1: WT mice + Vehicle
-
Group 2: WT mice + this compound
-
Group 3: Lpar1-/- mice + Vehicle
-
Group 4: Lpar1-/- mice + this compound
3. Disease Model (Example: Bleomycin-Induced Pulmonary Fibrosis):
-
On day 0, mice will be anesthetized and intratracheally instilled with bleomycin (or saline for control groups) to induce pulmonary fibrosis.
4. Dosing Regimen:
-
This compound will be administered orally once daily at a predetermined effective dose, starting from day 1 until the end of the study (e.g., day 21).
5. Readouts and Assays:
-
Lung Function: Assessed by plethysmography at baseline and at the end of the study.
-
Histopathology: Lungs will be harvested, fixed, and stained with Masson's trichrome to assess collagen deposition and fibrosis. Ashcroft scoring will be used for quantification.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid will be collected to measure total and differential cell counts, as well as total protein concentration as a marker of lung injury.
-
Gene Expression Analysis: RNA will be extracted from lung tissue to quantify the expression of key fibrotic markers (e.g., Col1a1, Acta2, Tgfb1) by qRT-PCR.
-
Off-Target Assessment: A panel of in vitro receptor binding assays against a broad range of receptors, ion channels, and transporters should be conducted to identify potential off-target interactions. Furthermore, in vivo studies should monitor for any unexpected physiological or behavioral changes in the Lpar1-/- mice treated with this compound.
6. Expected Outcomes:
-
If this compound is highly specific for LPA1, its protective effects against bleomycin-induced pulmonary fibrosis will be observed in WT mice but will be absent in Lpar1-/- mice.
-
The phenotype of Lpar1-/- mice treated with this compound should be indistinguishable from that of vehicle-treated Lpar1-/- mice.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the LPA1 signaling pathway and the proposed experimental workflow.
Caption: LPA1 Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: Proposed Experimental Workflow for Evaluating this compound Specificity.
Conclusion
This compound is a promising high-affinity antagonist of the LPA1 receptor. While its in vitro specificity is well-documented, definitive in vivo validation of its on-target specificity using knockout models is a critical next step. The proposed experimental framework provides a clear path to achieving this, which will be instrumental in its continued development as a potential therapeutic agent. The comparison with other LPA1 antagonists highlights the importance of such studies in understanding the complete pharmacological profile of a drug candidate, including potential off-target effects that may impact its safety and efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Generation of New Knock-Out Mouse Strains of Lysophosphatidic Acid Receptor 1 [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AM095 - MedChem Express [bioscience.co.uk]
- 6. AM095 | CAS:1345614-59-6 | Potent LPA1 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. selleckchem.com [selleckchem.com]
- 8. AM095 | LPA Receptor | LPL Receptor | TargetMol [targetmol.com]
- 9. Randomized, Double‐Blind, Placebo‐Controlled, Phase 2 Trial of BMS‐986020, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis | Semantic Scholar [semanticscholar.org]
- 10. Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
ONO-9780307: A Comparative Analysis of a Potent LPA1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of ONO-9780307, a selective and potent antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). It is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering a compilation of publicly available data to facilitate informed decisions and future research directions. This document summarizes the performance of this compound in comparison to other known LPA1 antagonists, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a synthetic, small-molecule antagonist of the LPA1 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological and pathological processes, including fibrosis, cancer, and inflammation.[1] this compound has been identified as a highly specific and potent inhibitor of LPA1, with a reported IC50 value of 2.7 nM.[2][3] Its high affinity and selectivity make it a valuable tool for studying LPA1 signaling and a potential candidate for therapeutic development.
Comparative Quantitative Data
The following table summarizes the in vitro potency of this compound in comparison to other commercially available LPA1 receptor antagonists. The data has been compiled from various sources and represents the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd) as reported in the respective literature. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
| Compound | Target(s) | Assay Type | Reported Value | Reference |
| This compound | LPA1 | - | IC50: 2.7 nM | [2][3] |
| AM095 | LPA1 | Calcium Flux | IC50: 23-25 nM | [3] |
| H2L 5765834 | LPA1, LPA3, LPA5 | - | IC50: 94 nM (LPA1) | [3] |
| TAK-615 | LPA1 (NAM) | Binding | Kd: 1.7 nM (high affinity), 14.5 nM (low affinity) | [3] |
| ONO-0300302 | LPA1 | - | IC50: 86 nM | [3] |
| BMS-986020 | LPA1 | Calcium Mobilization | pKb: ~8 | [4] |
| KI 16425 | LPA1/LPA3 | - | Ki: 0.67 µM (LPA1) | [5] |
NAM: Negative Allosteric Modulator
Experimental Protocols
Calcium Mobilization Assay
This protocol describes a common method for assessing the functional antagonism of the LPA1 receptor by measuring changes in intracellular calcium concentration.
Objective: To determine the inhibitory potency (IC50) of test compounds, such as this compound, on LPA-induced calcium mobilization in cells expressing the human LPA1 receptor.
Materials:
-
Human LPA1-expressing cells (e.g., CHO-K1 or HEK293 stable cell lines)
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements
-
Black, clear-bottom 96-well or 384-well microplates
-
FLIPR® Calcium Assay Kit (or equivalent fluorescent calcium indicator dye, e.g., Fluo-4 AM)
-
Probenecid
-
Pluronic acid
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA)
-
LPA (agonist)
-
Test compounds (e.g., this compound and other antagonists)
-
FlexStation or similar fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed the LPA1-expressing cells into black, clear-bottom microplates at a predetermined density (e.g., 50,000 cells/well for a 96-well plate).[5]
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), probenecid (to prevent dye leakage), and pluronic acid (to aid dye solubilization) in the assay buffer.[5][6]
-
Aspirate the cell culture medium from the wells and add the loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes.[5]
-
-
Compound Addition:
-
During the dye loading incubation, prepare serial dilutions of the test compounds (antagonists) in the assay buffer.
-
After incubation, wash the cells with the assay buffer to remove excess dye.[7]
-
Add the diluted test compounds to the respective wells and incubate for a predetermined period (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of the LPA agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the microplate into the fluorescence plate reader (e.g., FlexStation).
-
Initiate the reading to establish a baseline fluorescence.
-
Inject the LPA agonist solution into the wells and continue to monitor the fluorescence signal for a set period (e.g., 120-180 seconds).[7]
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the response (e.g., peak fluorescence or area under the curve) for each well.
-
Plot the response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
LPA1 Signaling Pathway
Caption: LPA1 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for a typical in vitro calcium mobilization assay.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 6. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPA1-mediated inhibition of CXCR4 attenuates CXCL12-induced signaling and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ONO-9780307: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling ONO-9780307, a specific synthetic LPA1 (lysophosphatidic acid receptor 1) antagonist, adherence to proper disposal procedures is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe and responsible disposal of this compound.
The primary source for disposal information is the Safety Data Sheet (SDS) provided by the manufacturer. While specific instructions may vary slightly between suppliers, the general principles for the disposal of chemical waste in a laboratory setting should be strictly followed.
Key Disposal Considerations
Disposal of this compound, as with any chemical waste, should be managed in accordance with all applicable local, state, and federal regulations. It is imperative to treat the compound and any contaminated materials as hazardous waste unless explicitly stated otherwise in the official Safety Data Sheet.
Step-by-Step Disposal Procedure:
-
Consult the Safety Data Sheet (SDS): Before beginning any disposal process, thoroughly review Section 13: "Disposal considerations" of the SDS for this compound provided by the specific supplier (e.g., MedchemExpress, AbMole BioScience, GlpBio). This section will contain the most accurate and detailed instructions.
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted.
-
Collect waste this compound and any materials contaminated with it (e.g., pipette tips, gloves, empty vials) in a designated, properly labeled, and sealed hazardous waste container.
-
-
Container Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the waste was first added to the container.
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated, secure area, away from incompatible materials.
-
Ensure the storage area is well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Never dispose of this compound down the drain or in the regular trash.
-
Handling Spills
In the event of a spill, consult Section 6: "Accidental release measures" of the Safety Data Sheet for appropriate cleanup procedures. Generally, this involves:
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Containing the spill with an inert absorbent material.
-
Collecting the absorbed material into a designated hazardous waste container.
-
Cleaning the spill area as directed in the SDS.
Quantitative Data Summary
| Property | Value | Source |
| Purity | ≥99.0% | AbMole BioScience |
| Solubility in DMSO | 100 mg/mL | AbMole BioScience |
Logical Workflow for Disposal
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always refer to the specific Safety Data Sheet provided by the manufacturer and follow all institutional and regulatory guidelines for chemical waste disposal.
Safeguarding Your Research: A Comprehensive Guide to Handling ONO-9780307
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of ONO-9780307, a potent lysophosphatidic acid receptor 1 (LPA1) antagonist. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound to prevent accidental exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specification/Standard |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1 certified |
| Hand Protection | Nitrile Gloves | Chemically resistant, disposable |
| Body Protection | Laboratory Coat | Full-length, buttoned |
| Respiratory | Fume Hood or Respirator | Use in a well-ventilated area. If weighing powder, a respirator with a P100 filter may be required. |
Operational Plan: Step-by-Step Handling Protocol
Follow these procedures to ensure the safe handling of this compound throughout your experimental workflow.
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. Prepare your workspace within a certified chemical fume hood. Have all necessary equipment and reagents readily available.
-
Weighing : If working with the solid form, carefully weigh the required amount in a disposable weigh boat inside the fume hood. Use anti-static measures if necessary.
-
Solubilization : Add the appropriate solvent to the solid compound.[1] Ensure the container is securely capped and mix gently until fully dissolved.[2]
-
Aliquoting and Storage : Once dissolved, aliquot the solution into clearly labeled, sealed vials for storage. This compound solutions should be stored at -20°C for up to one month or -80°C for up to six months, protected from light.[1]
-
Experimental Use : When using this compound in experiments, maintain all handling within the fume hood. Avoid generating aerosols.
-
Post-Handling : After use, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate laboratory disinfectant.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation : All disposable materials that have come into contact with this compound, including gloves, weigh boats, pipette tips, and vials, must be segregated as chemical waste.
-
Solid Waste : Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste : Collect all liquid waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other solvent waste unless permitted by your institution's safety guidelines.
-
Disposal : Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Caption: Workflow for the safe handling and disposal of this compound.
Mechanism of Action: this compound as an LPA1 Antagonist
This compound is a specific antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[3][4] LPA1 is a G protein-coupled receptor that, upon binding to its ligand lysophosphatidic acid (LPA), activates several downstream signaling cascades.[5] These pathways are implicated in a variety of cellular processes, including cell proliferation, migration, and survival.[6][7] By blocking the binding of LPA to LPA1, this compound effectively inhibits these downstream signaling events.[8]
Caption: this compound competitively inhibits LPA binding to the LPA1 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Lysophosphatidic Acid Signaling through the Lysophosphatidic Acid-1 Receptor Is Required for Alveolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
